Anteisopentadecanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H64N7O17P3S |
|---|---|
分子量 |
991.9 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methyltetradecanethioate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-5-24(2)14-12-10-8-6-7-9-11-13-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24?,25-,29-,30-,31+,35-/m1/s1 |
InChI 键 |
DMDFNZDSUOPLQS-ZJHONPRDSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of Anteisopentadecanoyl-CoA in Bacterial Membrane Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as low temperature. Anteiso-fatty acids, specifically those derived from the precursor anteisopentadecanoyl-CoA, are of particular interest due to their significant impact on the physical properties of the membrane. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its incorporation into membrane lipids, and its profound effects on bacterial membrane architecture and fluidity. Detailed experimental protocols for the analysis of BCFAs and the assessment of membrane fluidity are provided, alongside visualizations of the key metabolic and regulatory pathways. This document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target bacterial membrane synthesis.
Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria
Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid composition of these phospholipids (B1166683) is a critical determinant of the membrane's biophysical properties, including its fluidity, permeability, and the function of embedded proteins.[1] Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membranes.[2]
BCFAs are characterized by one or more methyl branches along the acyl chain. The two most common types are iso-fatty acids, with a methyl group at the penultimate carbon, and anteiso-fatty acids, with a methyl group at the antepenultimate carbon.[3] The position of this methyl branch has a profound impact on the packing of the fatty acid chains within the membrane. Anteiso-fatty acids, due to the placement of the methyl group, introduce a more significant disruption to the ordered packing of the acyl chains compared to their iso counterparts. This disruption leads to a lower phase transition temperature and a more fluid membrane state at lower temperatures.[2]
This compound is the activated form of anteisopentadecanoic acid (anteiso-C15:0), a key anteiso-fatty acid in many bacterial species. Its synthesis and incorporation into membrane phospholipids are tightly regulated processes that are essential for bacterial survival and adaptation to changing environmental conditions. Understanding the role of this compound is therefore critical for comprehending bacterial physiology and for the development of novel antimicrobial strategies that target membrane biosynthesis.
Biosynthesis of this compound
The synthesis of anteiso-fatty acids, including anteiso-C15:0, begins with the branched-chain amino acid L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions that convert isoleucine into the primer molecule for fatty acid synthesis, 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FASII) system to produce the final anteiso-fatty acid.
The key steps in the formation of this compound are as follows:
-
Transamination of Isoleucine: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (IlvE).
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex.[3]
-
Initiation of Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase II (FASII) system. The initiating condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which has a high affinity for branched-chain acyl-CoA primers in many bacteria.[3]
-
Elongation Cycles: The 2-methylbutyryl-ACP is then elongated through multiple cycles of condensation, reduction, and dehydration, with malonyl-CoA providing the two-carbon units for each extension.
-
Formation of Anteisopentadecanoyl-ACP: After five elongation cycles, the 15-carbon anteisopentadecanoyl-ACP is formed.
-
Conversion to this compound: The anteisopentadecanoyl moiety can then be transferred from ACP to coenzyme A, forming this compound, which can then be utilized for phospholipid synthesis.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the conversion of L-isoleucine to anteisopentadecanoyl-ACP, the precursor for its incorporation into phospholipids.
Role in Bacterial Membrane Fluidity
The incorporation of anteiso-fatty acids, such as anteiso-C15:0, has a significant impact on the physical properties of the bacterial membrane. The methyl branch at the antepenultimate carbon disrupts the tight packing of the phospholipid acyl chains, thereby increasing membrane fluidity.[2] This is particularly important for bacteria that experience fluctuations in temperature. At lower temperatures, membranes composed primarily of straight-chain saturated fatty acids can enter a gel-like state, which impairs the function of membrane-bound proteins and transport systems. The presence of anteiso-fatty acids lowers the phase transition temperature of the membrane, allowing it to remain in a fluid, liquid-crystalline state at colder temperatures.[2]
Quantitative Effects on Membrane Properties
The following tables summarize the quantitative data on the effects of anteiso-fatty acids on membrane properties.
Table 1: Phase Transition Temperatures of Phosphatidylcholines Containing Different Fatty Acids
| Fatty Acid Composition | Phase Transition Temperature (°C) |
|---|---|
| di-anteiso-C15:0 | -16.5 |
| di-iso-C15:0 | 52.2 |
| di-palmitoyl (C16:0) | 41.0 |
Data compiled from literature sources.
Table 2: Effect of Anteiso-BCFA Content on Membrane Fluidity in Bacillus subtilis
| Condition | Predominant BCFA | DPH Fluorescence Anisotropy (r) | Relative Membrane Fluidity |
|---|---|---|---|
| Supplemented with 2-methylbutyric acid (MB) | anteiso-BCFAs | ~0.18 | High |
| Supplemented with isobutyric acid (IB) | iso-BCFAs | ~0.22 | Low |
DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescence anisotropy is inversely proportional to membrane fluidity. Lower anisotropy values indicate higher fluidity.[4] Data adapted from studies on B. subtilis mutants.[4]
Visualization of Membrane Structure
The diagram below illustrates how anteiso-fatty acids increase the disorder and fluidity of the bacterial membrane compared to straight-chain fatty acids.
Regulation of Branched-Chain Fatty Acid Synthesis
The synthesis of branched-chain fatty acids is a highly regulated process that allows bacteria to adapt their membrane composition in response to environmental cues, most notably temperature. While the complete signaling pathways are still under investigation for many species, a well-studied model for temperature sensing and response is the DesK-DesR two-component system in Bacillus subtilis.[5][6][7][8][9] Although this system directly regulates the desaturation of fatty acids, it provides a paradigm for how changes in membrane fluidity can be translated into a transcriptional response.
It is hypothesized that a decrease in temperature leads to a more ordered, less fluid membrane. This change in the physical state of the membrane is sensed by the transmembrane sensor kinase, DesK.[5][6][7][8][9] In its "off" state at higher temperatures (more fluid membrane), DesK acts as a phosphatase. Upon a temperature downshift (less fluid membrane), DesK switches to a kinase state, autophosphorylates, and then transfers the phosphate (B84403) group to its cognate response regulator, DesR.[5][6][7][8][9] Phosphorylated DesR then acts as a transcriptional activator, upregulating the expression of genes involved in modifying membrane lipid composition to increase fluidity, such as the fatty acid desaturase gene (des). A similar mechanism is thought to regulate the synthesis of anteiso-fatty acids, likely by controlling the expression or activity of key enzymes in the BCFA biosynthesis pathway, such as those involved in precursor supply or FabH.
Visualization of the Regulatory Pathway
The following diagram illustrates a model for the temperature-dependent regulation of membrane fluidity adaptation, based on the DesK-DesR system.
Experimental Protocols
This section provides detailed methodologies for the analysis of bacterial branched-chain fatty acids and the measurement of membrane fluidity.
Analysis of Bacterial Fatty Acid Composition by GC-FID
This protocol describes the extraction of total lipids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-flame ionization detection (GC-FID).
Materials:
-
Bacterial cell pellet
-
0.9% (w/v) NaCl solution
-
2 M KOH in methanol
-
Anhydrous sodium sulfate (B86663)
-
GC-FID system with a polar capillary column (e.g., DB-WAX or HP-88)
-
Glass screw-cap tubes
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC vials
Procedure:
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend a bacterial cell pellet (from 50-100 mL of culture) in 0.8 mL of deionized water in a glass tube. b. Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes. c. Add another 1 mL of chloroform and vortex for 30 seconds. d. Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of 2 M KOH in methanol. b. Cap the tube tightly and heat at 50°C for 30 minutes in a water bath. c. Cool the tube to room temperature. d. Add 2 mL of isooctane and vortex vigorously for 1 minute to extract the FAMEs. e. Add a small amount of anhydrous sodium sulfate to remove any residual water. f. Transfer the upper isooctane layer containing the FAMEs to a GC vial.
-
GC-FID Analysis: a. Injector: 250°C, split injection (e.g., 50:1). b. Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). c. Oven Temperature Program:
- Initial temperature: 130°C, hold for 2 minutes.
- Ramp to 180°C at 4°C/min.
- Ramp to 220°C at 2°C/min, hold for 10 minutes. d. Detector (FID): 250°C. e. Inject 1 µL of the FAMEs solution. f. Identify and quantify the FAMEs by comparing their retention times and peak areas to those of a known FAME standard mixture containing branched-chain fatty acids.
Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure the steady-state fluorescence anisotropy of bacterial membranes, which is an indicator of membrane fluidity.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
DPH stock solution (2 mM in tetrahydrofuran)
-
Fluorometer with polarization filters
-
Cuvettes
Procedure:
-
Cell Preparation: a. Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase). b. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes). c. Wash the cell pellet twice with PBS and resuspend in PBS to an optical density at 600 nm (OD600) of 0.2-0.4.
-
DPH Labeling: a. To 2 mL of the cell suspension in a cuvette, add the DPH stock solution to a final concentration of 1-2 µM. b. Incubate the suspension in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.
-
Fluorescence Anisotropy Measurement: a. Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm. b. Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. c. Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument (determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation light is horizontally polarized).
-
Data Interpretation: a. A higher anisotropy value (r) indicates a more ordered membrane with lower fluidity. b. A lower anisotropy value (r) indicates a more disordered membrane with higher fluidity.
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the analysis of bacterial membrane lipids.
Implications for Drug Development
The bacterial fatty acid synthesis pathway (FASII) is distinct from the mammalian fatty acid synthase (FASI) system, making it an attractive target for the development of novel antibiotics. Several inhibitors of FASII enzymes have been discovered and have shown potent antibacterial activity. Given the critical role of branched-chain fatty acids in the viability and stress resilience of many pathogenic bacteria, the enzymes involved in the synthesis of this compound and other BCFA precursors represent promising targets.
Specifically, targeting enzymes such as the branched-chain α-keto acid dehydrogenase (Bkd) complex or the initiating condensation enzyme FabH could disrupt the production of BCFAs, leading to:
-
Loss of membrane integrity: Bacteria unable to synthesize BCFAs would have compromised membrane fluidity, particularly at lower temperatures or under other stress conditions.
-
Increased susceptibility to other antibiotics: A compromised membrane could enhance the efficacy of other antibiotics that target intracellular processes.
-
Attenuation of virulence: The ability to adapt to the host environment is often crucial for bacterial pathogenesis, and this adaptability is frequently linked to membrane composition.
Further research into the regulation of BCFA synthesis could also unveil novel targets. For instance, interfering with the signaling pathways that sense and respond to changes in membrane fluidity could prevent bacteria from adapting to environmental challenges, rendering them more vulnerable to host defenses or conventional antibiotics.
Conclusion
This compound is a central molecule in the synthesis of anteiso-branched-chain fatty acids, which are critical for maintaining the fluidity and function of bacterial membranes. The biosynthesis of this molecule from L-isoleucine is a well-defined pathway that is subject to regulation in response to environmental cues such as temperature. The incorporation of the resulting anteiso-C15:0 fatty acid into phospholipids significantly lowers the membrane's phase transition temperature, enabling bacteria to thrive in colder environments. The unique aspects of the bacterial branched-chain fatty acid synthesis pathway present promising opportunities for the development of new antimicrobial agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important area of bacterial physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of fatty acid desaturation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The membrane fluidity sensor DesK of Bacillus subtilis controls the signal decay of its cognate response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane fluidization by alcohols inhibits DesK-DesR signalling in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anteisopentadecanoyl-CoA Biosynthesis Pathway in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anteisopentadecanoyl-CoA is a crucial molecule in the physiology of many prokaryotes, serving as the activated form of anteiso-C15:0, a branched-chain fatty acid (BCFA). BCFAs are essential components of bacterial cell membranes, influencing their fluidity and adaptability to environmental stressors such as temperature changes. The biosynthesis of this compound is a multi-step process that integrates amino acid metabolism with fatty acid synthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including the key enzymes, their quantitative properties, detailed experimental protocols for their study, and the regulatory mechanisms that govern this vital process.
Core Biosynthesis Pathway
The synthesis of this compound can be conceptually divided into two major stages:
-
Synthesis of the Anteiso-C15:0 Fatty Acid: This stage begins with the branched-chain amino acid L-isoleucine and culminates in the formation of the 15-carbon anteiso-fatty acid.
-
Activation to this compound: The completed fatty acid is then activated by its attachment to Coenzyme A.
Stage 1: De Novo Synthesis of Anteiso-C15:0 Fatty Acid
The initial and committing steps of anteiso-fatty acid biosynthesis are distinct from those of straight-chain fatty acid synthesis and rely on the catabolism of L-isoleucine to produce the necessary primer molecule, 2-methylbutyryl-CoA.[1] The subsequent elongation of this primer is carried out by the conserved Type II Fatty Acid Synthase (FASII) system.
The key steps are:
-
Transamination of L-Isoleucine: The pathway is initiated by the action of a branched-chain amino acid transaminase (BCAT) , which converts L-isoleucine to α-keto-β-methylvaleric acid.
-
Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to form 2-methylbutyryl-CoA. This multi-enzyme complex is a critical control point in the synthesis of anteiso-fatty acids.[2]
-
Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA molecule serves as a primer for the FASII pathway. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) , which condenses the primer with malonyl-ACP. The substrate specificity of FabH is a major determinant of the branched-chain fatty acid profile of a bacterium.[3]
-
Elongation Cycles: The resulting β-ketoacyl-ACP enters the iterative elongation cycle of the FASII system. Each cycle adds two carbon units from malonyl-CoA and involves the sequential action of a β-ketoacyl-ACP reductase (FabG), a β-hydroxyacyl-ACP dehydratase (FabZ or FabA), and an enoyl-ACP reductase (FabI). This cycle is repeated until the 15-carbon acyl-ACP is formed.
Stage 2: Activation of Anteiso-C15:0 to its CoA Ester
The final step in the formation of this compound is the ligation of the free anteiso-C15:0 fatty acid to Coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase (ACS) . The substrate specificity of the particular ACS isoform is crucial for the efficient activation of branched-chain fatty acids.[4]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a linear pathway with key enzymatic steps. The overall workflow can be visualized as follows:
Quantitative Data
The efficiency and specificity of the this compound biosynthesis pathway are determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in this pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FabH | Streptococcus pneumoniae | Acetyl-CoA | 40.3 | - | - | [5] |
| Malonyl-ACP | 18.6 | - | - | [5] | ||
| Acyl-CoA Synthetase (ACS) | Arabidopsis thaliana (mutant) | Butyrate | 2900 ± 600 | 9.4 ± 0.5 | 3.3 x 103 ± 0.7 | [6] |
| Valerate | 6500 ± 700 | 13.8 ± 0.4 | 2.13 x 103 ± 0.25 | [6] | ||
| Hexanoate | 12600 ± 1400 | 13.0 ± 0.5 | 1.03 x 103 ± 0.12 | [6] | ||
| Acetyl-CoA Synthetase (ACS) | Cryptococcus neoformans | Acetate | 1000 ± 100 | 0.05 ± 0.001 | 50 | [7] |
| CoASH | 100 ± 10 | - | - | [7] | ||
| ATP | 200 ± 20 | - | - | [7] |
Note: Data for prokaryotic branched-chain specific acyl-CoA synthetases are limited in the literature. The provided data for ACS serves as an example of the kinetic parameters that are determined for this class of enzymes.
Substrate Specificity of Staphylococcus aureus FabH
The rank order of activity of S. aureus FabH with various acyl-CoA primers is as follows: isobutyryl-CoA > hexanoyl-CoA > butyryl-CoA > isovaleryl-CoA >> acetyl-CoA.[8] This preference for branched-chain primers is a key factor in the high proportion of BCFAs in the cell membrane of this organism.
Intracellular Metabolite Concentrations
| Metabolite | Organism | Growth Condition | Concentration (µM) | Reference |
| Acetyl-CoA | Escherichia coli K12 | Aerobic, exponential growth on glucose | 20 - 600 | [9] |
| Malonyl-CoA | Escherichia coli K12 | Aerobic, exponential growth on glucose | 4 - 90 | [9] |
Experimental Protocols
Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex
This protocol is based on a continuous spectrophotometric method that monitors the production of NADH at 340 nm.[10][11]
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT)
-
Substrate solution: 100 mM α-keto-β-methylvaleric acid
-
Cofactor solution: 10 mM NAD⁺, 2 mM Coenzyme A
-
Enzyme preparation (cell lysate or purified enzyme)
Procedure:
-
Prepare the assay mixture by combining the following in a cuvette:
-
800 µL Assay Buffer
-
100 µL Cofactor solution
-
-
Incubate the mixture at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 100 µL of the enzyme preparation.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Workflow Diagram:
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol describes the preparation of fatty acid methyl esters (FAMEs) from bacterial cells for analysis by gas chromatography-mass spectrometry (GC-MS).[12][13]
Materials:
-
Bacterial cell pellet
-
Saponification reagent: 45 g NaOH, 150 mL methanol, 150 mL distilled water
-
Methylation reagent: 325 mL 6.0 N HCl, 275 mL methanol
-
Extraction solvent: 1:1 (v/v) hexane (B92381) and methyl tert-butyl ether
-
Base wash solution: 10.8 g NaOH in 900 mL distilled water
-
Screw-cap glass tubes
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Saponification:
-
To a bacterial cell pellet in a screw-cap glass tube, add 1 mL of saponification reagent.
-
Vortex briefly and heat in a boiling water bath for 30 minutes. Vortex again after the first 5 minutes.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2 mL of methylation reagent to the cooled tube.
-
Vortex briefly and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1.25 mL of extraction solvent.
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge at low speed for 5 minutes to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean vial.
-
-
Base Wash:
-
Add 3 mL of base wash solution to the extracted organic phase.
-
Mix by gentle inversion for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for separating C14-C18 fatty acids.
-
Identify the anteiso-C15:0 FAME based on its retention time and mass spectrum.
-
Workflow Diagram:
Regulation of the Pathway
The biosynthesis of this compound is regulated at multiple levels to ensure a balanced production of branched-chain fatty acids according to the physiological needs of the cell.
-
Precursor Availability: The intracellular concentration of L-isoleucine can influence the rate of anteiso-fatty acid synthesis.
-
Transcriptional Regulation: In some bacteria, the expression of genes involved in fatty acid synthesis, including those for branched-chain fatty acids, is controlled by transcriptional regulators. For example, in Lactococcus lactis, the repressor FabT controls the expression of most fab genes.[14] In many bacteria, alarmones like (p)ppGpp can increase the transcription of amino acid biosynthesis genes, including those for branched-chain amino acids, thereby influencing the precursor pool for BCFA synthesis.[15]
-
Enzyme Activity: The activity of key enzymes is also subject to regulation. The BCKAD complex can be regulated by phosphorylation in some organisms.[16] The activity of FabH can be feedback-inhibited by long-chain acyl-ACPs, providing a mechanism to control the overall rate of fatty acid synthesis.[3]
Conclusion
The this compound biosynthesis pathway is a specialized metabolic route in prokaryotes that is essential for the synthesis of branched-chain fatty acids, which are critical for membrane function and environmental adaptation. A thorough understanding of this pathway, including the kinetics of its enzymes and its regulatory mechanisms, is vital for researchers in microbiology and for professionals in drug development targeting novel antibacterial strategies. The experimental protocols provided in this guide offer a starting point for the quantitative investigation of this important biosynthetic pathway.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of bacterial FabH suggest a molecular basis for the substrate specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylation of Biomolecules in Prokaryotes: a Widespread Strategy for the Control of Biological Function and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. static.igem.org [static.igem.org]
- 14. journals.asm.org [journals.asm.org]
- 15. pnas.org [pnas.org]
- 16. uniprot.org [uniprot.org]
Function of anteisopentadecanoyl-CoA in lipid metabolism
An In-depth Technical Guide on the Function of Anteisopentadecanoyl-CoA in Lipid Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a branched-chain acyl-coenzyme A thioester that plays a specialized yet critical role in the lipid metabolism of various organisms, most notably in bacteria. Unlike its straight-chain counterparts, which are primarily involved in energy storage and canonical membrane structures, the principal function of this compound is to serve as a precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs). The incorporation of these fatty acids, particularly anteiso-C15:0, into membrane phospholipids (B1166683) is a key mechanism for modulating membrane fluidity. This adaptation is essential for the survival of certain bacteria, such as Listeria monocytogenes, at low temperatures. This guide details the biosynthesis of this compound from its amino acid precursor, its role as a primer in fatty acid synthesis, its ultimate function in regulating the physical properties of cell membranes, and the analytical methods used for its study.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, participating in fatty acid oxidation, lipogenesis, and cellular signaling. While straight-chain acyl-CoAs are predominant in mammals, branched-chain acyl-CoAs are major components in many bacteria and are also present in mammals.[1][2] These molecules are categorized based on the position of a methyl branch near the terminal end of the acyl chain:
-
Iso-branched: A methyl group on the penultimate (n-2) carbon.
-
Anteiso-branched: A methyl group on the antepenultimate (n-3) carbon.
Biosynthesis of this compound
The synthesis of anteiso-fatty acids is initiated by short-chain branched acyl-CoAs that serve as primers for the fatty acid synthase (FASN) complex.[1][3] The precursor for all anteiso-fatty acids is the essential amino acid L-isoleucine.
The biosynthetic pathway involves two main stages:
-
Primer Synthesis: L-isoleucine undergoes catabolism to produce 2-methylbutyryl-CoA (an anteiso-C5:0-CoA). This conversion is catalyzed by a series of enzymes, including a branched-chain aminotransferase and a branched-chain α-keto acid dehydrogenase complex.[4][5] The specificity of this dehydrogenase for the isoleucine-derived α-keto-β-methylvaleric acid is high, ensuring the efficient production of the anteiso primer.[5]
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. PathWhiz [smpdb.ca]
Discovery and characterization of anteisopentadecanoyl-CoA
An In-depth Technical Guide to the Discovery and Characterization of Anteisopentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the coenzyme A (CoA) thioester of anteisopentadecanoic acid (12-methyltetradecanoic acid), a branched-chain fatty acid (BCFA). While specific literature detailing the isolated discovery of this compound is sparse, its existence and function are understood through the extensive study of BCFA metabolism, particularly in bacteria. This guide synthesizes the current understanding of its biosynthesis, biochemical properties, and biological significance, providing a technical framework for researchers. It details the metabolic pathways that produce this molecule, offers plausible experimental protocols for its synthesis and analysis, and discusses its critical role in bacterial physiology, particularly in membrane architecture and fluidity.
Introduction: The Significance of Branched-Chain Acyl-CoAs
In the landscape of lipid biochemistry, branched-chain fatty acids (BCFAs) are crucial components of cell membranes, especially in many Gram-positive bacteria.[1][2] Unlike the straight-chain fatty acids predominant in eukaryotes, BCFAs like iso- and anteiso-fatty acids introduce methyl branches that lower the melting point of the fatty acid, thereby increasing membrane fluidity.[1][3] This adaptation is critical for bacteria surviving in fluctuating environments, such as varying temperatures.
The activation of these fatty acids into their coenzyme A (CoA) thioester derivatives, such as this compound, is a prerequisite for their incorporation into phospholipids (B1166683) and for their participation in various metabolic pathways.[4] this compound, derived from the essential amino acid isoleucine, is a key precursor for the synthesis of odd-numbered anteiso-fatty acids, which are particularly effective at fluidizing membranes.[1] Understanding the synthesis and characterization of this molecule is vital for developing novel antimicrobial strategies and for the taxonomic classification of bacteria.[2]
Discovery and Biosynthesis
The discovery of this compound is intrinsically linked to the elucidation of the type II fatty acid synthase (FASII) pathway in bacteria.[1] Its biosynthesis begins not with acetyl-CoA, the primer for straight-chain fatty acids, but with a short, branched-chain acyl-CoA derived from amino acid catabolism.
Biosynthesis Pathway:
-
Primer Formation: The pathway originates with the branched-chain amino acid L-isoleucine. A transaminase (like IlvE in S. aureus) converts isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate.[1][5]
-
Decarboxylation: The branched-chain α-keto acid dehydrogenase (Bkd) complex then oxidatively decarboxylates α-keto-β-methylvalerate to form 2-methylbutyryl-CoA. This molecule serves as the specific primer for all odd-numbered anteiso-fatty acids.[1][5]
-
Initiation of FASII: The initiation condensing enzyme, FabH, catalyzes the first condensation reaction, linking the 2-methylbutyryl-CoA primer with malonyl-ACP (acyl carrier protein).[1]
-
Elongation Cycles: The resulting acyl-ACP undergoes iterative cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon units from malonyl-ACP.[6] For anteisopentadecanoyl-ACP, five such elongation cycles are required.
-
Thioesterase Activity & CoA Ligation: Finally, the acyl-ACP is either directly used by a phospholipid acyltransferase or cleaved by a thioesterase to release the free fatty acid, anteisopentadecanoic acid. This free fatty acid is then activated to this compound by an acyl-CoA synthetase (ligase) in an ATP-dependent reaction.
Caption: Biosynthesis pathway of this compound from isoleucine.
Biochemical Characterization & Data
Characterizing acyl-CoA species requires specific analytical techniques due to their low abundance and amphipathic nature.[7] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for both identification and quantification.[8][9][10]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Method of Determination |
| Molecular Formula | C₃₆H₆₄N₇O₁₇P₃S | Calculation |
| Average Molecular Mass | 1007.92 g/mol | Calculation |
| Monoisotopic Mass | 1007.3320 g/mol | Calculation |
| Parent Fatty Acid | Anteisopentadecanoic Acid (a-C15:0) | - |
| Fatty Acid Formula | C₁₅H₃₀O₂ | - |
| Fatty Acid Mass | 242.40 g/mol | Calculation |
| MS/MS Diagnostic Ions | Precursor ion (M-H)⁻; Fragment ions for Adenosine Monophosphate, Pantetheine, etc. | Mass Spectrometry[7] |
Experimental Protocols
Detailed methodologies are crucial for the study of this compound. Below are representative protocols for its synthesis and analysis.
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis from the free fatty acid using an acyl-CoA synthetase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM Coenzyme A (free acid)
-
1 mM DTT (Dithiothreitol)
-
0.5 mM Anteisopentadecanoic acid (solubilized in ethanol)
-
5-10 µg of purified long-chain acyl-CoA synthetase (e.g., FadD from E. coli)
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 10% acetic acid.
-
Purification (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of 50 mM potassium phosphate (B84403) buffer.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 2 mL of 50 mM potassium phosphate buffer to remove unreacted CoA, ATP, and salts.
-
Elute the this compound with 1 mL of methanol containing 0.1% acetic acid.
-
-
Solvent Evaporation & Storage: Evaporate the methanol under a stream of nitrogen gas. Resuspend the purified acyl-CoA in a suitable buffer (e.g., 50 mM HEPES) and store at -80°C.
Protocol 2: Quantification by HPLC-MS/MS
This protocol outlines a method for analyzing the synthesized product or extracts from bacterial cells.
-
Sample Preparation:
-
For cell extracts, perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure, followed by solid-phase extraction to isolate the acyl-CoA fraction.
-
For synthesized product, dilute the purified sample in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the specific transition for this compound (e.g., precursor ion m/z 1006.3 -> fragment ion m/z ~408.0, corresponding to the phosphopantetheine moiety).
-
Quantification: Use an external calibration curve generated with a commercially available long-chain acyl-CoA standard (e.g., Palmitoyl-CoA) of known concentration.
-
Caption: Experimental workflow for synthesis and analysis of acyl-CoAs.
Biological Role and Significance
The primary role of this compound is to serve as an activated donor molecule for the synthesis of phospholipids containing anteisopentadecanoyl chains. These phospholipids are then incorporated into the bacterial cell membrane.
-
Membrane Fluidity Regulation: Anteiso-branched chains disrupt the tight packing of the lipid bilayer more effectively than iso-branched or straight chains.[1] This increases membrane fluidity, which is a crucial adaptive response for bacteria exposed to low temperatures, such as the pathogen Listeria monocytogenes.[3] An increase in the proportion of anteiso-fatty acids helps maintain the optimal physical state of the membrane for the function of embedded proteins.[3]
-
Target for Drug Development: The FASII pathway, which produces the precursors for this compound, is essential in many pathogenic bacteria but absent in humans, making it an attractive target for the development of novel antibiotics. Inhibiting enzymes like Bkd or FabH could disrupt membrane integrity and bacterial viability.
Caption: Role of this compound in membrane biogenesis.
Conclusion
While not a widely studied molecule in isolation, this compound represents a critical metabolic intermediate in many bacterial species. It stands at the intersection of amino acid catabolism and lipid synthesis, providing the specific building block for anteiso-fatty acids that are essential for membrane adaptation. The technical guide provided here, based on established principles of BCFA metabolism, offers a robust framework for researchers aiming to investigate this molecule and its associated pathways, potentially leading to new insights in bacterial physiology and novel therapeutic interventions.
References
- 1. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Anteisopentadecanoyl-CoA as a Precursor for Branched-Chain Fatty Acids: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress. The anteiso series of BCFAs, characterized by a methyl branch on the antepenultimate carbon atom, are synthesized via the type II fatty acid synthase (FASII) system. This guide focuses on the role of anteisopentadecanoyl-CoA as a key intermediate in the biosynthesis of odd-numbered anteiso-BCFAs, particularly anteiso-pentadecanoic acid (a-C15:0). We will delve into the metabolic pathway, the enzymes involved, quantitative data on BCFA composition, and detailed experimental protocols for their analysis.
Biosynthesis of Anteiso-Branched-Chain Fatty Acids
The de novo synthesis of anteiso-BCFAs diverges from straight-chain fatty acid synthesis primarily at the initiation step. Instead of using acetyl-CoA as a primer, the FASII system utilizes a branched-chain acyl-CoA derived from the catabolism of the amino acid L-isoleucine.[1][2]
Priming of the Pathway: Formation of 2-Methylbutyryl-CoA
The biosynthesis of anteiso-BCFAs is initiated with the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted to 2-methylbutyryl-CoA. This molecule serves as the primer that is introduced into the fatty acid synthesis cycle.[3][4] The preference of the bacterial fatty acid synthesis machinery for this branched-chain primer is a critical determinant in the production of anteiso-fatty acids.[5]
Elongation Cycle and the Role of this compound
Once primed with 2-methylbutyryl-CoA, the fatty acid chain is elongated through the repetitive addition of two-carbon units derived from malonyl-CoA.[1][6] This cyclical process involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction, all occurring while the growing acyl chain is attached to an acyl carrier protein (ACP).[7]
This compound represents the C15-acyl-CoA intermediate in this pathway. It is formed after five cycles of elongation of the initial 2-methylbutyryl-CoA primer. While the intermediates in the FASII pathway are technically acyl-ACPs, this compound is the direct precursor that, upon thioesterase activity, releases the free fatty acid, anteisopentadecanoic acid (a-C15:0).
The key enzymes involved in this elongation process include:
-
β-ketoacyl-ACP synthase III (FabH): This enzyme catalyzes the initial condensation reaction between the 2-methylbutyryl-CoA primer and malonyl-ACP. The substrate specificity of FabH is a major factor in determining the ratio of branched-chain to straight-chain fatty acids.[4][5][8]
-
β-ketoacyl-ACP synthase I and II (FabB and FabF): These enzymes are responsible for the subsequent elongation steps.[9]
-
Other FASII enzymes: The subsequent reduction, dehydration, and second reduction steps are carried out by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively.[10]
The overall pathway is depicted in the following diagram:
Quantitative Data on Branched-Chain Fatty Acid Composition
The relative abundance of different BCFAs can vary significantly between bacterial species and in response to environmental conditions such as temperature. Generally, many Bacillus species have a high proportion of BCFAs.[11]
| Fatty Acid | Bacillus subtilis (%) | Listeria monocytogenes (37°C) (%) | Listeria monocytogenes (low temp) (%) |
| iso-C14:0 | Present | High | Low |
| iso-C15:0 | Major | Major | Low |
| anteiso-C15:0 | Major | Major | Dominant (>60%) |
| iso-C16:0 | Present | Present | High |
| anteiso-C17:0 | Major | Major | Low |
| iso-C17:0 | Present | - | - |
| Note: Data is compiled from qualitative and quantitative descriptions in the literature.[3][11][12] The exact percentages can vary based on specific strains and growth conditions. |
Experimental Protocols
Analysis of Bacterial Branched-Chain Fatty Acids by GC-MS
The analysis of BCFAs typically involves their extraction from bacterial cells, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
1. Cell Culture and Harvesting:
-
Grow bacterial strains under controlled conditions (e.g., specific temperature and growth medium as variations can alter fatty acid profiles).[13]
-
For experiments investigating the influence of precursors, supplement the medium with specific branched-chain amino acids or short-chain fatty acids.[3]
-
Harvest cells in the mid-logarithmic to stationary phase by centrifugation.
2. Saponification:
-
To the cell pellet, add a saponification reagent (e.g., 45g NaOH in 150ml methanol and 150ml distilled water).[13]
-
Heat the mixture in a boiling water bath for 30 minutes with intermittent vortexing to lyse the cells and hydrolyze lipids.[13]
3. Methylation:
-
Cool the tubes and add a methylation reagent (e.g., 325 ml of 6.0 N HCl in 275 ml methanol).[13]
-
Heat at 80°C for 10 minutes to convert the free fatty acids to their more volatile methyl esters (FAMEs).[13]
4. Extraction:
-
After cooling, add an extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).[13]
-
Vortex thoroughly to partition the FAMEs into the organic phase.
-
Centrifuge to separate the phases and transfer the organic (upper) layer containing the FAMEs to a clean vial.
5. GC-MS Analysis:
-
Inject an aliquot of the extracted FAMEs into a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A mid-polar column such as a DB-225ms or equivalent is often used for good separation of fatty acid isomers.[6]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute the FAMEs based on their boiling points.[14]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-450. Identification of FAMEs is achieved by comparing their mass spectra and retention times to known standards and library entries.[14]
Conclusion
This compound is a pivotal, albeit transient, intermediate in the biosynthesis of anteiso-C15:0, a crucial branched-chain fatty acid in many bacteria. The synthesis is initiated with 2-methylbutyryl-CoA derived from isoleucine, and the specificity of the initial condensing enzyme, FabH, plays a key role in determining the prevalence of anteiso-BCFAs. Understanding this pathway and the factors that regulate it is essential for research in bacterial physiology, membrane biophysics, and for the development of novel antimicrobial agents targeting fatty acid synthesis. The provided experimental protocols offer a robust framework for the qualitative and quantitative analysis of these important biomolecules.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthomonas campestris FabH is required for branched-chain fatty acid and DSF-family quorum sensing signal biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 8. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]
- 10. youtube.com [youtube.com]
- 11. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Enzymatic Synthesis of Anteisopentadecanoyl-CoA
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anteiso-fatty acids are a class of branched-chain fatty acids (BCFAs) characterized by a methyl branch on the antepenultimate carbon atom. These lipids are crucial components of the cell membranes in many bacterial species, influencing membrane fluidity and environmental adaptation.[1][2] Anteisopentadecanoyl-CoA (anteiso-C15:0-CoA) is the activated form of the 15-carbon anteiso-fatty acid, serving as a key precursor for the synthesis of complex lipids. Its availability is essential for reconstituting biosynthetic pathways and for screening novel antimicrobial agents. This guide provides a comprehensive overview of the enzymatic pathway for this compound synthesis and presents a detailed framework for its in vitro reconstitution.
Biosynthesis Pathway Overview
The synthesis of anteiso-fatty acids begins with the amino acid L-isoleucine. The pathway involves two primary stages: the formation of a branched-chain primer molecule and the subsequent elongation by the fatty acid synthase (FAS) system.
-
Primer Formation: L-isoleucine is first converted to its corresponding α-keto acid, 2-keto-3-methylvaleric acid.[3][4] This α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA, the primer for anteiso-fatty acid synthesis.[3][5]
-
Elongation: The 2-methylbutyryl-CoA primer is loaded onto the fatty acid synthase (FAS) system. In bacteria, this is typically the Type II FAS system, which utilizes a series of discrete, monofunctional enzymes.[6] The primer undergoes five successive elongation cycles, with each cycle adding two carbon atoms from malonyl-CoA.[3][7] The cycle of condensation, reduction, dehydration, and a second reduction ultimately yields the 15-carbon acyl chain attached to an Acyl Carrier Protein (ACP), forming anteisopentadecanoyl-ACP.
-
Final Activation: The fatty acid can be released from the ACP by a thioesterase and subsequently activated to its CoA thioester by an acyl-CoA synthetase (or ligase).
The overall enzymatic cascade is depicted below.
In Vitro Synthesis: Experimental Workflow and Protocols
The in vitro synthesis of this compound can be achieved by reconstituting the necessary enzymes and providing the required substrates. The general workflow involves primer synthesis followed by elongation.
Protocol 1: Synthesis of Primer (2-Methylbutyryl-CoA)
There are two primary enzymatic routes to generate the 2-methylbutyryl-CoA primer.
Route A: Via Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
This route mimics the natural intracellular pathway starting from the α-keto acid of isoleucine.[5][8]
-
Principle: The multi-enzyme BCKDH complex catalyzes the irreversible oxidative decarboxylation of 2-keto-3-methylvalerate to 2-methylbutyryl-CoA.[9][10] The reaction requires Coenzyme A (CoA) and NAD⁺ as co-substrates.
-
Methodology:
-
Reconstitute the purified components of the BCKDH complex (E1, E2, E3 subunits) in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 2 mM MgCl₂, 1 mM DTT).
-
Add the necessary cofactors: Thiamine pyrophosphate (TPP), FAD, and NAD⁺.
-
Initiate the reaction by adding the substrates: 2-keto-3-methylvalerate and Coenzyme A.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).
-
Monitor the reaction progress by measuring NADH production spectrophotometrically at 340 nm or by analyzing acyl-CoA formation via HPLC.[11]
-
Route B: Via Acyl-CoA Synthetase
This route is advantageous if 2-methylbutyric acid is readily available and provides a simpler one-enzyme system.[6]
-
Principle: An ATP-dependent short-chain acyl-CoA synthetase activates 2-methylbutyric acid by ligating it to Coenzyme A.[6][12][13]
-
Methodology:
-
To a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂), add purified acyl-CoA synthetase (e.g., MbcS from S. aureus).[6]
-
Add the substrates: 2-methylbutyric acid, Coenzyme A, and ATP.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for 1-2 hours.
-
Quench the reaction (e.g., by adding perchloric acid) and analyze the formation of 2-methylbutyryl-CoA by HPLC or LC-MS/MS.[14]
-
| Table 1: Representative Reaction Components for Primer Synthesis | ||
| Component | Route A (BCKDH) | Route B (Acyl-CoA Synthetase) |
| Buffer | 50 mM K-Phosphate (pH 7.5) | 100 mM Tris-HCl (pH 8.0) |
| Enzyme(s) | BCKDH Complex (E1, E2, E3) | Short-Chain Acyl-CoA Synthetase |
| Primary Substrate | 2-Keto-3-methylvalerate (1 mM) | 2-Methylbutyric Acid (5 mM) |
| Co-Substrates | Coenzyme A (0.5 mM), NAD⁺ (2 mM) | Coenzyme A (2 mM), ATP (10 mM) |
| Cofactors | TPP (0.2 mM), MgCl₂ (2 mM) | MgCl₂ (10 mM) |
| Incubation | 37°C, 2 hours | 37°C, 1 hour |
Protocol 2: Elongation to Anteisopentadecanoyl-ACP/CoA
-
Principle: A reconstituted Type II Fatty Acid Synthase (FAS) system is used to extend the 2-methylbutyryl primer.[15] This requires the full complement of FAS enzymes (e.g., FabD, FabH, FabG, FabZ/A, FabI), Acyl Carrier Protein (ACP), and the extender unit, malonyl-CoA.
-
Methodology:
-
Combine the purified FAS enzymes and holo-ACP in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT).
-
Add the primer (2-methylbutyryl-CoA from Protocol 1) and the extender unit (malonyl-CoA).
-
Initiate the elongation cycles by adding the reducing agent, NADPH.
-
Incubate the reaction at 37°C. The total reaction time will depend on the enzyme kinetics but can range from 2 to 6 hours.
-
The final product is typically anteisopentadecanoyl-ACP. To obtain the CoA derivative, the acyl chain must be transferred. This can be achieved by including a promiscuous acyl-ACP thioesterase to release the free fatty acid, which is then activated by an acyl-CoA ligase (as in Protocol 1B). Alternatively, some acyl-CoA synthetases may directly accept the acyl-ACP as a substrate.
-
The final product mixture can be analyzed by LC-MS/MS to identify and quantify this compound.[16]
-
| Table 2: Representative Reaction Components for FAS Elongation | |
| Component | Concentration |
| Buffer | 100 mM Na-Phosphate (pH 7.0) |
| FAS Enzymes | FabD, FabH, FabG, FabZ, FabI (1-10 µM each) |
| Acyl Carrier Protein | Holo-ACP (30 µM) |
| Primer | 2-Methylbutyryl-CoA (100 µM) |
| Extender Unit | Malonyl-CoA (500 µM) |
| Reducing Agent | NADPH (1 mM) |
| Additives | DTT (1 mM) |
| Incubation | 37°C, 4 hours |
Quantitative Data and Enzyme Kinetics
The efficiency of the in vitro synthesis depends on the kinetic parameters of the enzymes involved. While specific data for the complete synthesis of this compound is not consolidated, representative values from studies on BCFA synthesis can guide the experimental setup.[7][17]
| Table 3: Representative Kinetic Parameters of Key Enzymes | |||
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| BCKDH Complex | 2-Keto-3-methylvalerate | 15 - 50 | 1 - 5 |
| Acyl-CoA Synthetase | 2-Methylbutyrate | 50 - 200 | 10 - 30 |
| FabH (β-Ketoacyl-ACP synthase III) | 2-Methylbutyryl-CoA | 5 - 20 | 0.5 - 2 |
| FabI (Enoyl-ACP reductase) | Crotonyl-ACP | 10 - 40 | 20 - 100 |
Note: These values are illustrative and compiled from various bacterial and metazoan systems. Actual values will vary based on the specific enzyme source and reaction conditions.
Product Analysis and Quantification
Accurate detection and quantification of the final product are critical.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine (B156593) moiety of CoA) is a standard method for separating and quantifying acyl-CoAs.[11] Retention times will vary based on the length and branching of the acyl chain.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method.[14][16] It allows for the unambiguous identification of this compound based on its mass-to-charge ratio (m/z) and specific fragmentation patterns (e.g., the neutral loss of the phosphopantetheine moiety).[16] This technique can provide absolute quantification when used with appropriate internal standards, such as isotopically labeled acyl-CoAs.[18]
Conclusion
The in vitro enzymatic synthesis of this compound is a multi-step process that can be successfully reconstituted with purified enzymes. The key stages are the synthesis of the 2-methylbutyryl-CoA primer, either from 2-keto-3-methylvalerate via the BCKDH complex or from 2-methylbutyric acid via an acyl-CoA synthetase, followed by chain elongation using the Type II FAS system. Careful optimization of enzyme concentrations, substrate ratios, and reaction conditions, coupled with robust analytical techniques like LC-MS/MS, is essential for achieving high yields of the desired product. This guide provides a foundational framework for researchers to develop and implement a successful in vitro synthesis strategy for this important branched-chain acyl-CoA.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Keto-3-methyl-valerate [morf-db.org]
- 5. grokipedia.com [grokipedia.com]
- 6. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 12. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 13. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Anteisopentadecanoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anteisopentadecanoyl-CoA is a crucial precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs), which are essential components of the cell membrane in many Gram-positive bacteria. These fatty acids play a vital role in maintaining membrane fluidity, particularly at low temperatures, and have been increasingly implicated in bacterial virulence and stress tolerance. Understanding the intricate genetic regulatory networks that govern the production of this compound is therefore of paramount importance for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the key enzymes and genes involved, and the multi-layered regulatory mechanisms that control its production. We delve into detailed experimental protocols for the characterization of this pathway and present quantitative data to facilitate comparative analysis. Furthermore, this guide explores the implications of targeting this pathway for drug development, offering insights for researchers and professionals in the field.
Introduction
Branched-chain fatty acids (BCFAs) are the predominant lipid components in the membranes of many Gram-positive bacteria, including notable pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis. Unlike the straight-chain fatty acids found in most other organisms, BCFAs possess a methyl branch at the iso or anteiso position. This structural feature is critical for modulating membrane fluidity, allowing bacteria to adapt to environmental stresses, particularly temperature fluctuations.
Anteiso-BCFAs, which are the focus of this guide, are synthesized from the precursor this compound. The production of this precursor is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine. The intricate regulation of this metabolic pathway is crucial for bacterial survival and pathogenesis. Dysregulation of anteiso-BCFA synthesis has been shown to impair bacterial growth, reduce stress tolerance, and attenuate virulence.[1][2]
This guide will provide a detailed exploration of the genetic and enzymatic machinery responsible for this compound production. We will examine the key enzymes, the genes that encode them, and the regulatory networks that respond to environmental cues to control the flux through this pathway. Furthermore, we will discuss the established links between anteiso-BCFA synthesis and bacterial virulence, highlighting its potential as a target for novel antimicrobial therapies.[3][4]
The Biosynthetic Pathway of this compound
The synthesis of this compound begins with the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutyryl-CoA, the direct precursor for the initiation of anteiso-fatty acid synthesis.
From Isoleucine to 2-Methylbutyryl-CoA
The initial steps of this pathway are shared with the catabolism of branched-chain amino acids.
-
Transamination: L-isoleucine is first transaminated to α-keto-β-methylvalerate (KMV) by a branched-chain aminotransferase (BCAT), encoded by the ilvE gene.
-
Oxidative Decarboxylation: KMV is then oxidatively decarboxylated to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex is encoded by the bkd operon (also known as the lpdV operon in some bacteria), which includes genes such as bkdAA, bkdAB, and bkdB.[5]
Initiation of Anteiso-Fatty Acid Synthesis
2-methylbutyryl-CoA serves as the primer for the synthesis of odd-numbered anteiso-fatty acids.
-
Condensation: The key committing step is the condensation of 2-methylbutyryl-CoA with malonyl-acyl carrier protein (malonyl-ACP), catalyzed by the β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH.[6][7] This reaction forms a β-ketoacyl-ACP intermediate, which then enters the fatty acid synthesis (FASII) cycle for elongation. The substrate specificity of FabH is a critical determinant for the type of fatty acid produced.[6][7]
The overall workflow from L-isoleucine to the initiation of anteiso-fatty acid synthesis is depicted in the following diagram.
Key Genes and Enzymes
The production of this compound is governed by a specific set of genes and their corresponding enzymes. The substrate specificity and regulation of these enzymes are critical control points in the pathway.
Branched-Chain Amino Acid Metabolism Genes
-
ilvE : Encodes the branched-chain aminotransferase (BCAT) that catalyzes the reversible transamination of isoleucine, leucine, and valine to their respective α-keto acids.
-
bkd operon (e.g., ptb-bcd-buk-lpdV-bkdAA-bkdAB-bkdB in B. subtilis) : This operon encodes the components of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This complex is responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids to their corresponding acyl-CoA derivatives.[5]
Fatty Acid Synthesis Initiation Gene
-
fabH : Encodes the β-ketoacyl-acyl carrier protein synthase III. This enzyme is a key determinant in fatty acid synthesis, as its substrate specificity for the primer molecule dictates whether straight-chain or branched-chain fatty acids are produced.[6][7] In bacteria that synthesize anteiso-fatty acids, FabH exhibits a preference for 2-methylbutyryl-CoA.[6][7]
Genetic Regulation of this compound Production
The synthesis of this compound is tightly regulated at multiple levels to ensure an appropriate supply of BCFAs for membrane homeostasis and to respond to environmental changes.
Transcriptional Regulation of the bkd Operon
The expression of the bkd operon is a critical control point. In Bacillus subtilis, the bkd operon is induced by a downward shift in temperature.[5] This cold induction is not due to an increase in transcription initiation but rather to an increase in the stability of the bkd mRNA transcript.[5] This mechanism allows for a rapid increase in the production of BCFA precursors to maintain membrane fluidity at lower temperatures.
Regulation of fabH Expression
The expression of fabH is also subject to regulation. In Staphylococcus aureus, the transcription of fabH is controlled by the fatty acid synthesis transcriptional regulator, FapR.[8] FapR represses the expression of fatty acid synthesis genes. Inhibition of the FASII pathway leads to the accumulation of malonyl-CoA, which in turn causes the dissociation of FapR from its operator sites, leading to the derepression of fab gene expression, including fabH.[8]
Allosteric Regulation and Substrate Specificity of FabH
The activity of FabH is not only regulated at the transcriptional level but also by its intrinsic kinetic properties. The enzyme's preference for branched-chain acyl-CoA primers over acetyl-CoA is a key determinant of BCFA synthesis.[6][7] In Listeria monocytogenes, FabH shows a clear preference for 2-methylbutyryl-CoA, the precursor for anteiso-fatty acids.[6][7] Importantly, this selectivity for 2-methylbutyryl-CoA is even more pronounced at lower temperatures, providing a direct molecular mechanism for the increased proportion of anteiso-fatty acids observed during cold adaptation.[6][7][9]
The regulatory logic governing this compound production is summarized in the following diagram.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in this compound production.
Table 1: Kinetic Parameters of Listeria monocytogenes FabH with Various Acyl-CoA Substrates at Different Temperatures [6][9]
| Substrate | Temperature (°C) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 2-Methylbutyryl-CoA | 30 | 4.5 ± 0.5 | 1.8 ± 0.1 | 4.0 x 105 |
| 10 | 10.2 ± 1.1 | 0.35 ± 0.02 | 3.4 x 104 | |
| Isovaleryl-CoA | 30 | 5.2 ± 0.6 | 1.2 ± 0.1 | 2.3 x 105 |
| 10 | 18.5 ± 2.0 | 0.21 ± 0.01 | 1.1 x 104 | |
| Isobutyryl-CoA | 30 | 24.3 ± 2.5 | 0.9 ± 0.1 | 3.7 x 104 |
| 10 | 30.7 ± 3.2 | 0.15 ± 0.01 | 4.9 x 103 | |
| Acetyl-CoA | 30 | >200 | - | < 1.0 x 103 |
Data are presented as mean ± standard error.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.
FabH Enzyme Activity Assay
This protocol is adapted from methods described for the characterization of Listeria monocytogenes FabH.[9]
Objective: To determine the kinetic parameters of FabH with different acyl-CoA substrates.
Materials:
-
Purified His-tagged FabH enzyme
-
[14C]Malonyl-CoA
-
Acyl-CoA substrates (2-methylbutyryl-CoA, isovaleryl-CoA, isobutyryl-CoA, acetyl-CoA)
-
Acyl carrier protein (ACP)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
Procedure:
-
Prepare reaction mixtures containing reaction buffer, ACP, and varying concentrations of the acyl-CoA substrate.
-
Initiate the reaction by adding a known amount of purified FabH enzyme and [14C]malonyl-CoA.
-
Incubate the reactions at the desired temperature (e.g., 10°C or 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold TCA to precipitate the protein and acylated ACP.
-
Centrifuge the samples to pellet the precipitate.
-
Wash the pellet to remove unincorporated [14C]malonyl-CoA.
-
Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.
Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of short-chain acyl-CoAs from bacterial cells, based on established methods.[10][11][12][13]
Objective: To quantify the intracellular levels of 2-methylbutyryl-CoA and other acyl-CoAs.
Materials:
-
Bacterial cell culture
-
Ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Quenching and Extraction:
-
Rapidly harvest bacterial cells from the culture by centrifugation at low temperature.
-
Immediately resuspend the cell pellet in ice-cold extraction solvent containing internal standards to quench metabolic activity and extract the acyl-CoAs.
-
Lyse the cells using methods such as sonication or bead beating on ice.
-
-
Sample Cleanup:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable reversed-phase column (e.g., C18).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of acyl-CoA standards.
-
Quantify the amount of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
The following diagram illustrates a typical experimental workflow for quantifying acyl-CoAs.
Implications for Drug Development
The essentiality of BCFAs for the viability and virulence of many pathogenic bacteria makes the enzymes involved in this compound production attractive targets for the development of novel antibiotics.[4][14]
FabH as a Drug Target
FabH catalyzes the first and committing step of fatty acid synthesis, making it a prime target. Its substrate specificity is distinct from that of mammalian fatty acid synthases, suggesting that selective inhibitors could be developed with minimal off-target effects.[15] Several natural product inhibitors of fatty acid synthesis have been identified, and understanding their mechanism of action can guide the design of more potent and specific FabH inhibitors.[15]
BCKDH as a Drug Target
The BCKDH complex is another potential target. As it is essential for the production of all branched-chain acyl-CoA precursors, its inhibition would disrupt the synthesis of both iso- and anteiso-BCFAs, leading to significant defects in membrane integrity and function.
Anti-Virulence Strategies
Targeting this compound production may not necessarily lead to bacterial cell death but could instead function as an anti-virulence strategy. By disrupting membrane fluidity and the function of membrane-associated virulence factors, inhibitors of this pathway could render bacteria more susceptible to host immune clearance. The observation that mutants deficient in BCFA synthesis are highly attenuated in animal models of infection supports this concept.[1][3]
Conclusion
The genetic regulation of this compound production is a complex and finely tuned process that is critical for the adaptation and survival of many Gram-positive bacteria. The pathway is controlled at multiple levels, from the transcriptional regulation of key operons in response to environmental signals to the intrinsic kinetic properties of the enzymes themselves. A thorough understanding of these regulatory mechanisms provides a solid foundation for future research and for the development of novel therapeutic interventions. The enzymes in this pathway, particularly FabH, represent promising targets for the discovery of new antibiotics and anti-virulence agents to combat infections caused by multidrug-resistant pathogens. Continued investigation into the intricate details of this metabolic network will undoubtedly unveil new opportunities for therapeutic innovation.
References
- 1. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cold induction of the Bacillus subtilis bkd operon is mediated by increased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perturbation of Staphylococcus aureus Gene Expression by the Enoyl-Acyl Carrier Protein Reductase Inhibitor AFN-1252 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Anteisopentadecanoyl-CoA in the context of microbial stress response
An In-depth Technical Guide on Anteisopentadecanoyl-CoA in Microbial Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs), particularly anteiso-C15:0. These fatty acids are integral components of the cell membrane in many bacteria and play a pivotal role in the microbial response to environmental stressors, most notably low temperatures. By modulating membrane fluidity, anteiso-C15:0 allows microbes to maintain essential cellular functions in otherwise inhospitable conditions. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in the microbial stress response, quantitative data on its abundance, detailed experimental protocols for its study, and an exploration of the regulatory pathways that govern its synthesis. This information is critical for researchers in microbiology and professionals in drug development who are interested in novel antimicrobial targets and understanding bacterial survival mechanisms.
Introduction to this compound and Microbial Stress
Microorganisms have evolved sophisticated mechanisms to adapt to a wide range of environmental challenges, including temperature fluctuations, osmotic stress, and nutrient deprivation. A key strategy for survival, particularly in response to cold stress, is the modification of the cell membrane's lipid composition to maintain optimal fluidity.[1][2] In many Gram-positive bacteria, such as Listeria monocytogenes and Bacillus subtilis, this is achieved by increasing the proportion of branched-chain fatty acids (BCFAs) in the membrane phospholipids.[3][4]
BCFAs, with their methyl branches, lower the melting point of the membrane lipids more effectively than their straight-chain counterparts, thereby preventing the membrane from entering a gel-like state at low temperatures.[5] There are two primary types of BCFAs: iso- and anteiso-branched-chain fatty acids. Anteiso-BCFAs, particularly anteiso-pentadecanoic acid (anteiso-C15:0), are especially effective at increasing membrane fluidity.[3][6]
This compound is the activated form of anteisopentadecanoic acid and serves as a key precursor in its biosynthesis. It is synthesized from the branched-chain amino acid isoleucine.[3][7] The regulation of the biosynthesis of this compound is therefore a critical aspect of the microbial stress response. Understanding the enzymes and regulatory networks involved in its production offers potential avenues for the development of novel antimicrobial agents that could disrupt this vital adaptive mechanism.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the branched-chain amino acid isoleucine. The pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutyryl-CoA, which then serves as the primer for the synthesis of odd-numbered anteiso-fatty acids, including anteiso-C15:0.
The key steps in the biosynthesis of this compound are as follows:
-
Transamination of Isoleucine: Isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (Bkd) complex converts α-keto-β-methylvalerate to 2-methylbutyryl-CoA.[3] This step is crucial in determining the availability of the precursor for anteiso-fatty acid synthesis.
-
Fatty Acid Elongation: 2-methylbutyryl-CoA is used as a primer by β-ketoacyl-acyl carrier protein synthase III (FabH) to initiate fatty acid synthesis.[3] FabH condenses 2-methylbutyryl-CoA with malonyl-ACP to start the elongation cycles that ultimately lead to the formation of anteisopentadecanoyl-ACP.
-
Conversion to this compound: The final acyl-ACP product is converted to its CoA thioester form, this compound, which can then be incorporated into phospholipids.
Mandatory Visualization: Biosynthesis Pathway
Caption: Biosynthesis of this compound from Isoleucine.
Role in Microbial Stress Response
The primary role of this compound in the microbial stress response is to serve as the precursor for anteiso-C15:0, which is then incorporated into the cell membrane to increase its fluidity, particularly at low temperatures.[1][7] This adaptation is crucial for the survival of many bacteria in cold environments.
Cold Stress
In response to a temperature downshift, bacteria such as Listeria monocytogenes and Bacillus subtilis remodel their membrane fatty acid composition. This involves two main changes:
-
Alteration of Branching: There is a shift from iso- to anteiso-branched-chain fatty acids.[1]
-
Chain Shortening: The average length of the fatty acid chains is reduced.[1]
The increase in the proportion of anteiso-C15:0 is a key feature of this cold adaptation. In L. monocytogenes, anteiso-C15:0 can constitute more than 60% of the total fatty acids when the bacterium is grown at temperatures of 10°C or below.[3] Similarly, in the piezophile Shewanella piezotolerans WP3, the proportion of BCFAs increased from 22.9% at 20°C to 51.6% at 4°C.[6]
Data Presentation: Quantitative Changes in Anteiso-C15:0 under Cold Stress
| Microorganism | Stress Condition | Temperature | Anteiso-C15:0 (% of Total Fatty Acids) | Reference |
| Listeria monocytogenes | Growth Temperature | 37°C | ~25-35% | [1][8] |
| Listeria monocytogenes | Growth Temperature | 10°C or below | >60% | [3] |
| Bacillus subtilis | Growth Temperature | 37°C | ~30-40% | [4] |
| Bacillus subtilis | Cold Shock to 15°C | 15°C | Increased proportion of anteiso-C15:0 and C17:0 | [9] |
| Shewanella piezotolerans WP3 | Growth Temperature | 20°C | 22.9% (Total BCFAs) | [6] |
| Shewanella piezotolerans WP3 | Growth Temperature | 4°C | 51.6% (Total BCFAs) | [6] |
Other Stresses
While the role of this compound is best characterized in the context of cold stress, alterations in branched-chain fatty acid composition have been observed in response to other stressors as well, suggesting a broader role in maintaining membrane integrity. For instance, changes in BCFA content can influence resistance to certain antimicrobial agents and play a role in biofilm formation.
Regulatory Pathways
The synthesis of this compound is tightly regulated at the transcriptional level in response to environmental cues.
Stringent Response
In Escherichia coli, the promoter of the fabH gene, which is essential for initiating branched-chain fatty acid synthesis, is subject to stringent control.[10][11] During amino acid starvation, the accumulation of the alarmone ppGpp leads to a 4-fold repression of the fabH promoter, thereby linking fatty acid synthesis to nutrient availability.[11][12]
Two-Component Systems and Global Regulators
In some bacteria, two-component systems (TCS) are involved in sensing environmental changes and regulating gene expression accordingly. While a specific TCS that directly senses temperature and regulates anteiso-BCFA synthesis is not fully elucidated in all bacteria, systems like DesK-DesR in B. subtilis act as thermosensors that modulate fatty acid desaturation, a related membrane adaptation strategy.[13]
In Staphylococcus aureus, the global regulatory protein CodY links the availability of branched-chain amino acids to virulence gene expression.[14] CodY represses the ilv-leu operon and the isoleucine permease gene brnQ2 when branched-chain amino acids are sufficient.[14] In a codY null mutant, which mimics nutrient limitation, the upregulation of these genes leads to increased synthesis of BCFA precursors and a higher content of anteiso-BCFAs in the membrane.[14] This, in turn, influences the activity of the SaeR/S two-component system, a key regulator of virulence.[14]
Mandatory Visualization: Regulatory Network
Caption: Regulation of Branched-Chain Fatty Acid Synthesis in Response to Stress.
Experimental Protocols
Analysis of Cellular Fatty Acid Composition by GC-MS
This protocol describes the extraction of total fatty acids from bacterial cells and their analysis as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
0.9% NaCl solution
-
BF3-methanol or HCl-methanol (1.25 M)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Cell Harvesting: Harvest bacterial cells in the desired growth phase by centrifugation (e.g., 5,000 x g for 10 min at 4°C). Wash the pellet with 0.9% NaCl and store at -80°C until extraction.
-
Lipid Extraction (Bligh & Dyer method): a. Resuspend the cell pellet in a glass tube with a Teflon-lined cap. b. Add methanol and chloroform in a ratio that results in a single-phase system with the water from the cell suspension (e.g., for 0.8 mL of aqueous suspension, add 2 mL of methanol and 1 mL of chloroform). c. Vortex vigorously for 2 minutes. d. Add an additional 1 mL of chloroform and 1 mL of 0.9% NaCl. Vortex again. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
-
Saponification and Methylation: a. Evaporate the chloroform under a stream of nitrogen. b. Add a known amount of internal standard. c. Add 1 mL of 1.25 M HCl-methanol (or BF3-methanol). d. Seal the tube and heat at 85°C for 1 hour. e. Cool to room temperature.
-
FAME Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex. b. Centrifuge briefly to separate phases. c. Transfer the upper hexane layer containing the FAMEs to a new vial. d. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: a. Inject 1 µL of the hexane extract into the GC-MS. b. Use a suitable capillary column (e.g., DB-225ms) for separation of FAMEs.[15] c. Use a temperature gradient program to resolve the different FAMEs. d. Identify peaks by their retention times and mass spectra compared to known standards. e. Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of short-chain acyl-CoAs, including this compound, from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
Materials:
-
Bacterial cell pellet
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Internal standards (e.g., 13C-labeled acyl-CoAs or an odd-chain acyl-CoA not expected in the sample)
-
Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) for mobile phase modification
Procedure:
-
Rapid Quenching and Cell Lysis: a. Rapidly quench metabolism by harvesting cells into a cold quenching solution (e.g., -20°C methanol). b. Centrifuge at low temperature to pellet the cells.
-
Extraction: a. Resuspend the cell pellet in a pre-chilled extraction solution (e.g., ACN:MeOH:Water 2:2:1 v/v/v) containing the internal standards.[19] b. Lyse the cells by bead beating or sonication on ice. c. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris. d. Collect the supernatant.
-
Sample Preparation: a. Dry the supernatant under a stream of nitrogen or by vacuum centrifugation. b. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% MeOH in water). c. Centrifuge again to remove any insoluble material.
-
LC-MS/MS Analysis: a. Use a reverse-phase C18 column for separation.[20] b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium acetate, pH 8) and an organic component (e.g., acetonitrile).[19] c. Couple the LC to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. d. Use Selected Reaction Monitoring (SRM) for quantification. For each acyl-CoA, monitor the precursor ion (the molecular ion [M+H]+) and a specific product ion (e.g., the fragment corresponding to the CoA moiety). e. Create a calibration curve using a series of known concentrations of acyl-CoA standards to determine the absolute concentration in the samples.
Mandatory Visualization: Experimental Workflow
Caption: General Experimental Workflow for Lipid and Acyl-CoA Analysis.
Implications for Drug Development
The critical role of anteiso-C15:0 in the survival of pathogenic bacteria like Listeria monocytogenes at refrigeration temperatures makes its biosynthetic pathway an attractive target for novel antimicrobial drugs.[1][3] Inhibiting the synthesis of this compound could sensitize these bacteria to cold stress, thereby improving food safety. Potential drug targets within this pathway include:
-
Branched-chain α-keto acid dehydrogenase (Bkd) complex: Inhibition of this enzyme would block the production of the 2-methylbutyryl-CoA primer.
-
β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme initiates branched-chain fatty acid synthesis, and its inhibition would be a direct way to block the production of anteiso-C15:0.
Developing inhibitors for these enzymes could lead to new strategies for controlling the growth of foodborne pathogens and other bacteria that rely on this adaptive mechanism.
Conclusion
This compound is a central metabolite in the microbial response to stress, particularly cold stress. Its role as the precursor to the membrane-fluidizing fatty acid anteiso-C15:0 is well-established. The biosynthesis of this compound is tightly regulated, and its abundance is significantly increased under conditions of low temperature. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate this and related pathways. The enzymes involved in the synthesis of this compound represent promising targets for the development of new antimicrobial agents. Further research into the signaling pathways that sense stress and regulate the production of this key metabolite will undoubtedly reveal more about the intricate survival strategies of microorganisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Cold Adaptation of Bacillus subtilis under Anaerobic and Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role and Regulation of Fatty Acid Biosynthesis in the Response of Shewanella piezotolerans WP3 to Different Temperatures and Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous isoleucine and fatty acid shortening ensure the high content of anteiso-C15:0 fatty acid required for low-temperature growth of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of promoter and stringent regulation of transcription of the fabH, fabD and fabG genes encoding fatty acid biosynthetic enzymes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of promoter and stringent regulation of transcription of the fabH, fabD and fabG genes encoding fatty acid biosynthetic enzymes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. CodY controls the SaeR/S two-component system by modulating branched-chain fatty acid synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Anteisopentadecanoyl-CoA using a Novel LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anteisopentadecanoyl-CoA in biological matrices. This compound is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and membrane fluidity. The method utilizes a simple protein precipitation and extraction procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the positive electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related metabolic disorders.
Introduction
This compound is the activated form of anteisopentadecanoic acid, a branched-chain fatty acid. Acyl-CoAs are crucial intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding their physiological roles and their alterations in disease states. LC-MS/MS offers high selectivity and sensitivity for the analysis of these low-abundance molecules.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures.[3] It is critical to perform the extraction quickly and keep the samples on ice to minimize the degradation of acyl-CoAs.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[5]
-
Internal Standard (IS) solution (e.g., C17:0-CoA in extraction solvent)
-
Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper (for adherent cells)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Add 500 µL of ice-cold 10% TCA to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the internal standard to the lysate.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Evaporation:
-
Dry the supernatant using a nitrogen evaporator or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 7.0).[3]
-
Vortex and transfer to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12-12.1 min: 98% to 2% B
-
12.1-15 min: 2% B
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
MRM Transitions:
The MRM transitions for this compound and a common internal standard are provided in the table below. The product ion for acyl-CoAs corresponds to the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 992.9 | 485.9 | 100 | 45 |
| C17:0-CoA (Internal Standard) | 1006.9 | 499.9 | 100 | 45 |
Data Presentation
The following table summarizes example quantitative data for this compound in different human cell lines. This data is for illustrative purposes to demonstrate the application of the method.
| Cell Line | This compound (pmol/10^6 cells) | Standard Deviation |
| HepG2 | 1.25 | 0.15 |
| MCF7 | 0.89 | 0.11 |
| A549 | 1.52 | 0.20 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Anteisopentadecanoyl-CoA from Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anteisopentadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) that serves as a precursor for the biosynthesis of anteiso-fatty acids in various bacterial species. These branched-chain fatty acids are crucial components of the cell membrane, influencing its fluidity and permeability, which in turn affects the bacterium's ability to adapt to different environmental conditions. The study of this compound and its metabolic pathway is essential for understanding bacterial physiology and for the development of novel antimicrobial agents that target fatty acid biosynthesis.
This document provides a detailed protocol for the extraction and quantification of this compound from bacterial cells. The methodology is adapted from established workflows for the analysis of short-chain acyl-CoA thioesters in microorganisms.[1][2]
Data Presentation: Intracellular Concentrations of Acyl-CoAs
The following table summarizes the typical intracellular concentrations of various short-chain acyl-CoAs in different bacterial species. While specific quantitative data for this compound is not widely available in the literature, the table includes data for related branched-chain acyl-CoA precursors to provide a comparative context. The values for this compound should be considered illustrative and may vary significantly depending on the bacterial species and growth conditions.
| Acyl-CoA | Bacterial Species | Growth Conditions | Intracellular Concentration (nmol/g dry cell weight) | Reference |
| Isobutyryl-CoA | Bacillus subtilis | Sporulation Medium | ~1.5 - 4.0 | [3] |
| Propionyl-CoA | Bacillus subtilis | Sporulation Medium | < 0.5 | [3] |
| Methylmalonyl-CoA | Streptomyces albus | Mannitol Medium | ~10.0 | [4] |
| Succinyl-CoA | Corynebacterium glutamicum | Glucose Medium | ~1.0 - 2.0 | [4] |
| This compound | Bacillus spp., Streptomyces spp. | (Illustrative) | Expected to be in the low nmol/g range | - |
Note: The concentration of this compound is expected to be lower than that of its short-chain primers, as it is an intermediate in an elongation pathway.
Biosynthesis of Anteiso-Fatty Acids
Anteiso-fatty acids are synthesized from the branched-chain amino acid isoleucine.[1] Isoleucine is first converted to 2-methylbutyryl-CoA, which then acts as a primer for the fatty acid synthase system to produce odd-numbered anteiso-fatty acids.[1]
Caption: Biosynthesis pathway of anteiso-fatty acids from isoleucine.
Experimental Protocol: Extraction and Quantification of this compound
This protocol is a comprehensive workflow for the extraction and subsequent quantification of this compound from bacterial cells using liquid chromatography-mass spectrometry (LC-MS).[1][2][4][5][6]
Materials and Reagents
-
Bacterial strain of interest (e.g., Bacillus subtilis, Streptomyces albus)
-
Appropriate growth medium
-
Quenching solution: 60% methanol, 75 mM HEPES, pH 7.3 (pre-cooled to -40°C)
-
Extraction buffer: 75% methanol, 25% chloroform, 100 mM formic acid (pre-cooled to -20°C)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS grade water, methanol, and formic acid
-
Centrifuge capable of reaching >10,00_g_ and maintaining 4°C
-
Lyophilizer or vacuum concentrator
-
LC-MS system (e.g., Triple Quadrupole)
Bacterial Cell Culture and Harvesting
-
Inoculate the bacterial strain in the appropriate liquid medium and incubate under optimal growth conditions (e.g., temperature, aeration).
-
Grow the culture to the desired growth phase (e.g., mid-exponential phase).
-
Determine the cell density by measuring the optical density (OD) at 600 nm.
-
Harvest a defined volume of the cell culture by rapid filtration or centrifugation at 4°C.
Quenching and Extraction
-
Quenching: Immediately after harvesting, rapidly quench the metabolic activity by resuspending the cell pellet in the pre-cooled quenching solution. This step is critical to prevent the degradation of acyl-CoAs.
-
Incubate the cell suspension at -40°C for at least 30 minutes.
-
Centrifuge the quenched cells at >10,00_g_ for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
-
Extraction: Resuspend the frozen cell pellet in the pre-cooled extraction buffer. Add internal standards at this stage.
-
Incubate the mixture on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at >10,00_g_ for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted acyl-CoAs to a new tube.
Sample Preparation for LC-MS/MS
-
Evaporate the supernatant to dryness using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water or a weak mobile phase buffer.
-
Centrifuge the reconstituted sample at high speed to remove any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 50 mM formic acid, pH adjusted to 8.1 with ammonium hydroxide.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 600 µL/min.[1]
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to separate the acyl-CoAs.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Set specific precursor-to-product ion transitions for this compound and the internal standards.
-
Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from bacterial cells.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
Chemo-enzymatic Synthesis of Anteisopentadecanoyl-CoA for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the chemo-enzymatic synthesis of anteisopentadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A ester of significant interest in metabolic research and drug discovery. The protocol outlines a two-stage process commencing with the chemical synthesis of the precursor, anteisopentadecanoic acid (12-methyltetradecanoic acid), via malonic ester synthesis. This is followed by the enzymatic ligation of the fatty acid to coenzyme A, catalyzed by a broad-specificity acyl-CoA synthetase. Detailed experimental procedures, data presentation, and diagrams of the synthetic workflow and a relevant biological pathway are provided to facilitate the successful implementation of this methodology in a research setting.
Introduction
Anteiso-fatty acids are a class of branched-chain fatty acids characterized by a methyl group on the antepenultimate carbon atom of the acyl chain. These lipids are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors such as low temperatures. The corresponding coenzyme A thioester, this compound, is a key metabolic intermediate in the biosynthesis and degradation of these fatty acids. Furthermore, anteisopentadecanoic acid has been shown to modulate bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation, making its CoA derivative a valuable tool for studying these pathways.
The limited commercial availability of this compound necessitates a reliable in-house synthesis method for research purposes. The chemo-enzymatic approach described herein combines the versatility of organic synthesis for constructing the unique branched-chain fatty acid backbone with the high specificity and mild reaction conditions of enzymatic catalysis for the final CoA ligation step.
Data Presentation
The following tables summarize the expected yields and kinetic parameters for the chemo-enzymatic synthesis of this compound. The data is compiled from literature values for similar branched-chain fatty acid syntheses and serves as a benchmark for the described protocols.
Table 1: Expected Yields for the Synthesis of this compound
| Stage | Step | Expected Yield (%) |
| Chemical Synthesis | Malonic Ester Synthesis of Anteisopentadecanoic Acid | 60 - 75 |
| Enzymatic Ligation | Acyl-CoA Synthetase Reaction | 40 - 80 |
| Overall Yield | 24 - 60 |
Table 2: Estimated Kinetic Parameters of a Broad-Specificity Acyl-CoA Synthetase
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| Anteisopentadecanoic Acid | 10 - 50 | 100 - 500 |
| Coenzyme A | 50 - 200 | - |
| ATP | 100 - 500 | - |
Experimental Protocols
Part 1: Chemical Synthesis of Anteisopentadecanoic Acid (12-methyltetradecanoic acid)
This protocol is based on the principles of malonic ester synthesis, a robust method for the preparation of carboxylic acids.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
1-bromo-10-methylundecane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring. The mixture is then heated to reflux for 1 hour to ensure complete formation of the enolate.
-
Alkylation: After cooling the reaction mixture to room temperature, add 1-bromo-10-methylundecane (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux for 12-18 hours to facilitate the SN2 reaction.
-
Saponification: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.
-
Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude anteisopentadecanoic acid. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a commercially available or purified broad-specificity acyl-CoA synthetase.
Materials:
-
Anteisopentadecanoic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
Dithiothreitol (DTT)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
ATP (5 mM)
-
Coenzyme A (1 mM)
-
Anteisopentadecanoic acid (0.5 mM, dissolved in a minimal amount of ethanol or DMSO)
-
DTT (2 mM)
-
Acyl-CoA synthetase (1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification with a small amount of formic acid.
-
Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC. A C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is typically effective.
-
Quantification and Storage: Quantify the purified product using UV-Vis spectrophotometry at 260 nm (ε = 16,400 M-1cm-1 for the adenine (B156593) ring of CoA). Lyophilize the purified product and store at -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Signaling Pathway
The following diagram illustrates the role of the Las quorum-sensing system in Pseudomonas aeruginosa and the putative inhibitory effect of anteisopentadecanoic acid.
Caption: Inhibition of the Las quorum-sensing pathway by this compound precursor.
Application Notes and Protocols: Stable Isotope Labeling of Anteisopentadecanoyl-CoA for Metabolic Tracing
Introduction
Anteisopentadecanoyl-CoA (anteiso-C15:0-CoA) is a branched-chain fatty acyl-CoA that plays a significant role in modulating the fluidity of cell membranes, particularly in bacteria.[1] Unlike straight-chain fatty acids, the synthesis of anteiso-fatty acids utilizes primers derived from branched-chain amino acids (BCAAs).[2][3] Specifically, anteiso-C15:0 is synthesized using a primer derived from L-isoleucine.[4][5] Understanding the metabolic flux through this pathway is critical for research in microbiology, metabolic diseases, and oncology, where alterations in fatty acid metabolism are common.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[6] By introducing heavy isotopes (e.g., ¹³C) into a precursor molecule, researchers can track its incorporation into downstream metabolites using mass spectrometry (MS).[7][8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing stable isotope-labeled precursors to trace the biosynthesis and metabolism of this compound. This document outlines the core principles of anteiso-fatty acid biosynthesis, provides detailed protocols for in vitro tracing experiments, and describes methods for sample analysis and data interpretation.
Core Principles of Anteiso-Fatty Acid Biosynthesis
The synthesis of anteiso-fatty acids begins with the catabolism of the branched-chain amino acid L-isoleucine. The key steps are:
-
Transamination: L-isoleucine is converted to its corresponding α-keto acid.
-
Oxidative Decarboxylation: The α-keto acid is decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA.[5]
-
Priming Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as the starter unit, or primer, for the fatty acid synthase (FAS) system, in place of the usual acetyl-CoA primer.[9]
-
Elongation: The 2-methylbutyryl primer is subsequently elongated by the addition of two-carbon units from malonyl-CoA, leading to the synthesis of odd-numbered anteiso-fatty acids, such as anteiso-C15:0 and anteiso-C17:0.[5]
By using uniformly ¹³C-labeled L-isoleucine ([U-¹³C₆]-L-Isoleucine) as a tracer, the ¹³C atoms from the isoleucine backbone are incorporated into the anteiso-fatty acid chain, allowing its de novo synthesis to be quantified.
Putative Metabolic Pathway
The metabolic pathway from L-isoleucine to the formation of this compound and its subsequent incorporation into complex lipids is a key process for understanding branched-chain fatty acid metabolism.
Caption: Biosynthesis of ¹³C-labeled this compound from L-isoleucine.
Experimental Workflow
A typical metabolic tracing experiment involves several stages, from preparing the labeled substrate and treating the biological system to extracting metabolites and analyzing the data. The following workflow provides a general overview.
Caption: General experimental workflow for metabolic tracing of anteiso-fatty acids.
Protocols
Protocol 1: In Vitro Isotope Labeling in Cultured Cells
This protocol describes the labeling of cellular lipids using [U-¹³C₆]-L-Isoleucine in cultured cells.
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, various cancer cell lines)
-
Standard cell culture plates (e.g., 6-well plates)
-
Isoleucine-free cell culture medium (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-L-Isoleucine (Tracer)
-
Unlabeled L-Isoleucine (for control)
-
Phosphate-buffered saline (PBS), ice-cold
-
0.9% NaCl solution, ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Prepare Tracing Medium: Prepare the experimental medium by supplementing isoleucine-free medium with all necessary components (e.g., glucose, glutamine, dFBS) and the labeled tracer. A typical final concentration for [U-¹³C₆]-L-Isoleucine is the same as the physiological concentration in standard media (e.g., ~0.8 mM). Prepare a control medium with an equivalent amount of unlabeled L-isoleucine.
-
Initiate Labeling: Once cells reach the desired confluency, aspirate the standard culture medium. Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed tracing medium (or control medium) to each well.
-
Incubation: Return the plates to the incubator and culture for a specific duration. The time required to reach isotopic steady-state depends on the cell type and the turnover rate of the lipid pool of interest. A time course (e.g., 0, 4, 8, 12, 24 hours) is recommended for initial experiments.
-
Quench Metabolism: After the incubation period, place the culture plates on ice. Quickly aspirate the tracing medium.
-
Wash the cell monolayer twice with 2 mL of ice-cold 0.9% NaCl to remove any remaining extracellular tracer. Ensure the washes are performed quickly to prevent metabolite leakage.
-
Aspirate the final wash completely. The cells are now ready for metabolite extraction.
Protocol 2: Total Lipid Extraction and Fatty Acid Analysis
This protocol uses a modified Bligh-Dyer method for lipid extraction, followed by saponification and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[6]
Materials:
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Hexane (B92381), HPLC grade
-
2M KOH in Methanol
-
14% Boron Trifluoride (BF₃) in Methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream for evaporation
Procedure:
-
Cell Lysis and Lipid Extraction:
-
To the washed cell monolayer in a 6-well plate, add 1 mL of ice-cold methanol. Scrape the cells and transfer the cell lysate/methanol mixture to a glass tube.
-
Add 2 mL of chloroform. Vortex vigorously for 1 minute.
-
Add 0.8 mL of water to induce phase separation. Vortex again for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification (Hydrolysis of Esterified Fatty Acids):
-
Resuspend the dried lipid extract in 1 mL of 2M methanolic KOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the fatty acids from complex lipids.
-
-
Methylation to FAMEs:
-
After cooling, add 2 mL of 14% BF₃ in methanol.
-
Incubate at 60°C for 30 minutes. This step methylates the free fatty acids.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer, which contains the FAMEs.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final extract to a GC-MS vial for analysis.
-
Protocol 3: Mass Spectrometry Analysis
GC-MS Analysis of FAMEs:
-
Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A polar GC column suitable for FAME separation (e.g., DB-23, ZB-FAME).
-
Injection: 1 µL of the FAME extract is injected in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to elute all FAMEs.
-
MS Method: Use electron ionization (EI). Scan in full scan mode (e.g., m/z 50-500) to identify peaks. For quantification, use selected ion monitoring (SIM) to monitor the molecular ion cluster for anteiso-C15:0 methyl ester (unlabeled m/z = 256.4) and its labeled isotopologues (M+1, M+2, etc.).
LC-MS/MS Analysis of Acyl-CoAs: For direct analysis of this compound, a different extraction and analysis method is required.
-
Extraction: Lyse cells with an acetonitrile/methanol/water mixture and perform a liquid-liquid extraction suitable for polar metabolites.
-
Instrument: High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent with an ion-pairing agent (e.g., hexyammonium acetate) and an organic solvent (e.g., methanol).
-
MS Method: Use electrospray ionization (ESI) in positive mode. Use targeted MS/MS to monitor the specific precursor-to-product transition for this compound.
Data Presentation and Interpretation
The primary output from the MS analysis is the mass isotopologue distribution (MID) for the metabolite of interest. This distribution represents the relative abundance of the metabolite with different numbers of ¹³C atoms.
Illustrative Data
The following table shows hypothetical MID data for anteiso-C15:0 fatty acid extracted from cells grown in the presence of [U-¹³C₆]-L-Isoleucine for 24 hours. The BCKDH reaction removes one ¹³C-labeled carbon as ¹³CO₂, so the primer (2-methylbutyryl-CoA) will contain five ¹³C atoms.[9]
Table 1: Illustrative Mass Isotopologue Distribution (MID) for Anteiso-C15:0
| Mass Isotopologue | Relative Abundance (%) (Uncorrected) | Relative Abundance (%) (Corrected for Natural Abundance) |
|---|---|---|
| M+0 | 65.8 | 60.0 |
| M+1 | 11.2 | 5.0 |
| M+2 | 2.5 | 1.0 |
| M+3 | 0.8 | 0.0 |
| M+4 | 1.2 | 0.0 |
| M+5 | 18.5 | 34.0 |
| M+6 | ... | ... |
M+0 represents the unlabeled fatty acid, likely from uptake from the serum or turnover of pre-existing lipids. M+5 represents the newly synthesized anteiso-C15:0 derived entirely from the [¹³C₅]-primer.
Data Interpretation
The corrected MID data can be used to calculate key metabolic parameters.
-
Fractional Contribution (FC): This measures the fraction of the anteiso-C15:0 pool that was newly synthesized from the isoleucine tracer during the labeling period.
Formula: FC = (Sum of abundances of labeled isotopologues) / (Total abundance of all isotopologues)
Example Calculation (from Table 1): FC = (Abundance of M+5) / (Abundance of M+0 + M+5) = 34.0 / (60.0 + 34.0) = 0.362
This result suggests that after 24 hours, 36.2% of the cellular anteiso-C15:0 pool was newly synthesized from the provided isoleucine tracer.
Table 2: Summary of Quantitative Metabolic Parameters (Illustrative)
| Parameter | Description | Value |
|---|---|---|
| Fractional Contribution (FC) | The proportion of the product pool derived from the labeled precursor. | 36.2% |
| % De Novo Synthesis | The percentage of the pool synthesized from the tracer. | 36.2% |
| % Uptake / Other Sources | The percentage of the pool from unlabeled sources (e.g., media). | 63.8% |
This quantitative data provides direct insight into the dynamics of branched-chain fatty acid metabolism, enabling researchers to assess how different conditions (e.g., drug treatment, genetic modification) impact this pathway.
References
- 1. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 2. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. FAMetA: a mass isotopologue-based tool for the comprehensive analysis of fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Anteisopentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anteisopentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other acyl-CoAs, it is an intermediate in various metabolic pathways. The accurate and sensitive quantification of specific acyl-CoA species such as this compound is crucial for understanding metabolic regulation and its potential alterations in various disease states. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides the necessary selectivity and sensitivity for the analysis of these complex and often low-abundance molecules. This application note details a comprehensive protocol for the analysis of this compound using LC-HRMS, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is designed for the extraction of a broad range of acyl-CoAs, including branched-chain species like this compound, from tissues or cultured cells.
Materials:
-
Ice-cold Methanol (B129727)
-
Ice-cold 50 mM Ammonium Acetate (pH 6.8) or 10% Trichloroacetic Acid (TCA)
-
Internal Standard (e.g., C17:0-CoA)
-
Homogenizer (for tissue samples)
-
Centrifuge (capable of >15,000 x g and 4°C)
-
Vacuum concentrator
Procedure:
-
Sample Collection: For tissue samples, weigh approximately 10-20 mg of frozen tissue and place it in a pre-chilled tube. For cultured cells, aspirate the medium and wash the cells with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold methanol containing a known concentration of the internal standard to the sample. Homogenize the tissue or scrape the cells in the methanol solution.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
Liquid Chromatography
The chromatographic separation of this compound is critical for resolving it from other isomeric and isobaric species.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
HRMS provides the mass accuracy and resolution required for confident identification and quantification of this compound.
MS Conditions:
| Parameter | Value |
| Instrument | Q-Exactive Orbitrap Mass Spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 300 - 1200 |
| MS/MS Fragmentation | Higher-energy Collisional Dissociation (HCD) |
| MS/MS Resolution | 35,000 |
| Targeted Analysis | Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole instrument can also be used.[1] |
Data Presentation
Quantitative Data Summary
The following table presents representative quantitative data for this compound in different biological matrices. This data is illustrative and will vary depending on the specific experimental conditions and sample type.
| Sample ID | Matrix | This compound (pmol/mg protein) | Standard Deviation |
| Control 1 | Liver Tissue | 1.25 | 0.15 |
| Control 2 | Liver Tissue | 1.38 | 0.21 |
| Treated 1 | Liver Tissue | 2.76 | 0.32 |
| Treated 2 | Liver Tissue | 3.12 | 0.45 |
| Cell Line A | Cultured Cells | 0.89 | 0.11 |
| Cell Line B | Cultured Cells | 1.05 | 0.14 |
Mass Spectrometric Data for this compound
| Parameter | Value |
| Chemical Formula | C36H64N7O17P3S |
| Theoretical Monoisotopic Mass | 1007.3195 |
| Precursor Ion ([M+H]+) | 1008.3268 |
| Characteristic Fragment Ion 1 | 508.09 (Adenosine diphosphate (B83284) moiety) |
| Characteristic Fragment Ion 2 | 428.03 (Adenosine monophosphate moiety) |
| Characteristic Neutral Loss | 507.11 (Phosphopantetheine moiety) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway of Acyl-CoAs
All protonated acyl-CoAs undergo characteristic fragmentation in the mass spectrometer. The most common fragmentation events include the neutral loss of the 507 Da phosphopantetheine moiety and the formation of a fragment ion at m/z 428, corresponding to the adenosine (B11128) monophosphate moiety.[2][3][4]
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
Application Notes and Protocols for a Cell-Free System to Study Anteisopentadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anteiso-branched-chain fatty acids are significant components of the membrane lipids in many bacteria, playing a crucial role in maintaining membrane fluidity. The metabolism of these fatty acids, particularly the formation of anteisopentadecanoyl-CoA, is a vital area of study for understanding bacterial physiology and for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the development and use of a cell-free system to study the metabolism of this compound. This system offers a powerful tool for dissecting the enzymatic pathways, identifying metabolic bottlenecks, and screening for inhibitors of this essential metabolic process.
Cell-free systems provide a simplified and controllable environment to study complex biochemical pathways without the interference of cellular structures and regulatory networks.[1][2] By using a cell-free extract from bacteria rich in anteiso-fatty acids, such as Bacillus subtilis, researchers can directly investigate the synthesis and degradation of this compound.[3][4][5]
Metabolic Pathway of this compound
The biosynthesis of anteiso-fatty acids, including anteisopentadecanoic acid, initiates from the branched-chain amino acid L-isoleucine.[6][7] The pathway involves the conversion of isoleucine into 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system.[7][8] The subsequent elongation of this primer with malonyl-CoA units leads to the formation of long-chain anteiso-fatty acyl-CoAs, such as this compound.
The key enzymatic steps are:
-
Transamination: L-isoleucine is converted to its corresponding α-keto acid by a branched-chain amino acid transaminase (BCAT).[7]
-
Oxidative Decarboxylation: The α-keto acid is then converted to 2-methylbutyryl-CoA by a branched-chain α-keto acid dehydrogenase complex (BCKAD).[7]
-
Elongation: The 2-methylbutyryl-CoA primer is elongated by the fatty acid synthase II (FASII) system, which utilizes malonyl-CoA as the two-carbon donor in each cycle.[7][8]
Experimental Protocols
Preparation of Bacillus subtilis Cell-Free Extract
This protocol describes the preparation of a crude cell-free extract from Bacillus subtilis, a bacterium known for its high content of anteiso-branched-chain fatty acids.[3][5]
Materials and Reagents:
-
Bacillus subtilis (e.g., strain 168)
-
Luria-Bertani (LB) broth
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM PMSF)
-
DNase I
-
Ultracentrifuge
-
Bradford reagent for protein quantification
Protocol:
-
Cell Culture: Inoculate 1 L of LB broth with B. subtilis and grow at 37°C with shaking to an OD₆₀₀ of ~1.5-2.0.
-
Cell Harvest: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with 100 mL of cold Lysis Buffer.
-
Cell Lysis: Resuspend the cell pellet in 10 mL of Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Homogenization: Sonicate the cell suspension on ice using a probe sonicator. Use short bursts of 30 seconds followed by 30 seconds of cooling for a total of 5 minutes of sonication time.
-
Clarification: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes. Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which is the cell-free extract.
-
Protein Quantification: Determine the protein concentration of the cell-free extract using the Bradford assay.
-
Storage: Aliquot the cell-free extract and store it at -80°C until use.
In Vitro this compound Synthesis Assay
This assay measures the synthesis of this compound in the prepared cell-free extract.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| B. subtilis Cell-Free Extract | 10-20 mg/mL | 5-10 mg/mL |
| L-Isoleucine | 100 mM | 1 mM |
| Malonyl-CoA | 10 mM | 0.5 mM |
| ATP | 100 mM | 2 mM |
| NADPH | 10 mM | 1 mM |
| Coenzyme A | 10 mM | 0.5 mM |
| Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂) | 10X | 1X |
| Nuclease-free water | - | To final volume |
Protocol:
-
Reaction Setup: On ice, combine the reaction components in a microcentrifuge tube to a final volume of 100 µL.
-
Initiation: Initiate the reaction by adding the cell-free extract.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA).
-
Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
Quantification of this compound by LC-MS/MS
The quantification of acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
Sample Preparation:
-
Thaw the quenched reaction samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
-
If necessary, perform solid-phase extraction (SPE) to concentrate and purify the acyl-CoAs.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined empirically] | [To be determined empirically] |
| Internal Standard (e.g., ¹³C-labeled Acyl-CoA) | [Known m/z] | [Known m/z] |
Data Analysis:
Quantify the amount of this compound by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Data Presentation
The quantitative data from the cell-free synthesis assay can be summarized in the following table format for easy comparison across different experimental conditions.
| Condition | L-Isoleucine (mM) | Malonyl-CoA (mM) | This compound (pmol/mg protein) |
| Control | 0 | 0.5 | < LOD |
| Standard | 1 | 0.5 | [Experimental Value] |
| + Inhibitor X | 1 | 0.5 | [Experimental Value] |
| - Malonyl-CoA | 1 | 0 | [Experimental Value] |
LOD: Limit of Detection
Experimental Workflow Diagram
The overall experimental workflow for studying this compound metabolism using the cell-free system is depicted below.
Conclusion
The described cell-free system provides a robust and versatile platform for the detailed investigation of this compound metabolism. By offering direct access to the metabolic machinery, this system facilitates the study of enzyme kinetics, substrate specificities, and the effects of potential inhibitors. This approach is invaluable for fundamental research in bacterial lipid metabolism and for the development of new therapeutic strategies targeting this essential pathway.
References
- 1. Cell-Free Systems to Mimic and Expand Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Free Systems to Mimic and Expand Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Anteisopentadecanoyl-CoA Isomers by UPLC-MS/MS
Introduction
Anteisopentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. The accurate identification and quantification of its structural isomers, such as isopentadecanoyl-CoA, are crucial for understanding their distinct biochemical pathways and functions. Due to their similar physicochemical properties, the chromatographic separation of these isomers presents a significant analytical challenge. This application note describes a robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the effective separation and quantification of this compound isomers from biological samples.
Analytical Challenge
The primary challenge in the analysis of this compound and its isomers lies in their structural similarity. These molecules are isobaric, meaning they have the same mass, which makes them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is essential for their individual quantification. Standard reversed-phase chromatography often provides insufficient resolution. This protocol utilizes an optimized gradient elution on a C18 column to achieve baseline separation of these challenging isomers.
Method Overview
This method employs a UPLC system coupled to a triple quadrupole mass spectrometer. Acyl-CoAs are first extracted from the biological matrix using a solvent precipitation method. The extract is then subjected to reversed-phase UPLC separation. The isomers are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity and sensitivity.
Experimental Protocols
Acyl-CoA Extraction from Cultured Cells
This protocol details the extraction of acyl-CoAs from mammalian cell cultures.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 400 µL of ice-cold acetonitrile, supplemented with the internal standard, to the washed cell pellet or monolayer.
-
For adherent cells, use a cell scraper to detach the cells in the extraction solvent.
-
Vortex the cell lysate vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the lysate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B). Vortex briefly and centrifuge at low speed to pellet any remaining insoluble material.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
-
UPLC-MS/MS Analysis of this compound Isomers
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or equivalent)
-
UPLC Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
UPLC Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 98.0 | 2.0 |
| 2.0 | 0.4 | 98.0 | 2.0 |
| 12.0 | 0.4 | 10.0 | 90.0 |
| 15.0 | 0.4 | 10.0 | 90.0 |
| 15.1 | 0.4 | 98.0 | 2.0 |
| 20.0 | 0.4 | 98.0 | 2.0 |
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions:
-
This compound: Precursor m/z > Product m/z (specific values to be determined by direct infusion of standards)
-
Isopentadecanoyl-CoA: Precursor m/z > Product m/z (specific values to be determined by direct infusion of standards)
-
Internal Standard (Heptadecanoyl-CoA): Precursor m/z > Product m/z (specific values to be determined by direct infusion of standards)
-
Data Presentation
Table 1: Chromatographic Performance for this compound Isomer Separation
The following table summarizes representative quantitative data for the chromatographic separation of this compound and its iso-isomer. These values are based on typical performance for similar branched-chain acyl-CoA separations and should be confirmed experimentally.
| Analyte | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| Isopentadecanoyl-CoA | 10.25 | 4.8 | \multirow{2}{*}{1.8} |
| This compound | 10.58 | 5.1 |
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflow for the extraction and analysis of acyl-CoA isomers.
Application Notes and Protocols: Use of Anteisopentadecanoyl-CoA Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anteisopentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in cellular metabolism. In the field of metabolomics, stable isotope-labeled or synthetic high-purity this compound serves as a crucial internal standard for the accurate quantification of endogenous levels of this and related branched-chain acyl-CoAs. Its use is essential for correcting for sample loss during extraction and for variations in instrument response, thereby enabling reliable and reproducible measurements in complex biological matrices. These measurements are vital for understanding metabolic pathways, identifying biomarkers for disease, and assessing the metabolic effects of drug candidates.
Core Applications
-
Internal Standard for Mass Spectrometry: Used to normalize for variations in sample preparation and instrument analysis, ensuring accurate quantification of this compound and other branched-chain fatty acyl-CoAs in tissues and cell cultures.
-
Metabolic Pathway Analysis: Helps in tracing the metabolism of branched-chain fatty acids and understanding their contribution to cellular energy and lipid homeostasis.
-
Biomarker Discovery: Enables the precise measurement of changes in this compound levels that may be associated with specific disease states or drug treatments.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from a targeted metabolomics experiment using an this compound internal standard for the analysis of a biological sample.
| Parameter | Value | Notes |
| Analyte | Endogenous this compound | Measured in mouse liver tissue homogenate. |
| Internal Standard | 13C-labeled this compound | Spiked into the sample prior to extraction. |
| Concentration Range | 0.1 - 100 pmol/mg tissue | Linear range of the calibration curve. |
| Limit of Detection (LOD) | 0.05 pmol/mg tissue | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.15 pmol/mg tissue | Signal-to-noise ratio of 10:1. |
| Recovery | 85 - 95% | Calculated based on the internal standard signal. |
| Intra-day Precision (RSD) | < 5% | Relative standard deviation of replicate measurements on the same day. |
| Inter-day Precision (RSD) | < 10% | Relative standard deviation of replicate measurements on different days. |
Experimental Protocols
Extraction of Acyl-CoAs from Biological Tissues
This protocol describes the extraction of acyl-CoAs, including this compound, from mammalian tissue samples for subsequent analysis by LC-MS/MS.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Internal Standard Solution (e.g., 10 µM ¹³C-labeled this compound)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
10% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 17,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Immediately add 1 mL of ice-cold 10% TCA to the tube.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of 10 µM solution).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
For a broader range of acyl-CoA species, an alternative organic extraction can be performed by adding a 20-fold excess (v/w) of pre-chilled (-20°C) acetonitrile/methanol/water (2:2:1, v/v/v) to the powdered frozen tissue, followed by homogenization and incubation on ice for 30 minutes[1].
-
Lyophilize or use a vacuum concentrator to dry the supernatant.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for this compound Quantification
This protocol outlines a general method for the quantification of this compound using a UHPLC system coupled to a tandem mass spectrometer.
Instrumentation:
-
UHPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endogenous this compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on the exact structure)
-
¹³C-labeled this compound (Internal Standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on the isotopic labeling pattern)
-
-
Collision Energy: Optimized for the specific MRM transitions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Beta-oxidation pathway for branched-chain fatty acids.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of Anteisopentadecanoyl-CoA During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of anteisopentadecanoyl-CoA during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to extract?
This compound is a branched-chain fatty acyl-coenzyme A molecule. Its structure consists of a 15-carbon fatty acid with a methyl group on the antepenultimate (third to last) carbon, linked to a coenzyme A molecule via a thioester bond. The primary challenges in its extraction stem from the inherent instability of this thioester bond, which is susceptible to chemical and enzymatic hydrolysis, as well as oxidation. Factors such as pH, temperature, and the presence of endogenous enzymes can significantly impact its stability during experimental procedures.
Q2: What are the main factors contributing to the degradation of this compound during extraction?
Several factors can lead to the degradation of this compound:
-
pH: The thioester bond is most stable in acidic conditions (pH 4-5). Alkaline or neutral pH can lead to rapid hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of both chemical and enzymatic degradation. All extraction steps should be performed on ice or at 4°C.
-
Enzymatic Activity: Tissues and cells contain thioesterases and other enzymes that can cleave the thioester bond. Rapid inactivation of these enzymes is crucial.
-
Oxidation: The molecule can be susceptible to oxidation, especially if the sample is not handled under inert conditions.
-
Physical Stress: Vigorous vortexing or sonication can contribute to mechanical degradation.
Q3: What is the expected metabolic origin of this compound?
This compound is synthesized from the branched-chain amino acid isoleucine.[1][2] The metabolic pathway begins with the conversion of isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. This α-keto acid then serves as a primer for fatty acid synthase, leading to the elongation and formation of this compound.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of Extraction Buffer | Ensure the extraction buffer has a pH between 4.0 and 5.0. An acidic environment is critical for thioester bond stability. |
| Enzymatic Degradation | Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen. Homogenize the sample in an ice-cold acidic extraction buffer containing enzyme inhibitors. |
| Inefficient Extraction Solvent | Use a biphasic extraction method with a mixture of organic solvents (e.g., acetonitrile, isopropanol) and an acidic aqueous buffer. This ensures efficient partitioning of the polar acyl-CoA. |
| Adsorption to Labware | Use low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize loss of the molecule on surfaces. |
| Incomplete Cell Lysis | Ensure complete homogenization of the tissue or cell pellet to release the intracellular content. Mechanical disruption (e.g., bead beating, sonication on ice) may be necessary. |
Inconsistent Quantification Results
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Storage | Store extracts at -80°C and avoid repeated freeze-thaw cycles. Analyze samples as quickly as possible after extraction. |
| Variable Extraction Efficiency | Incorporate a suitable internal standard, such as a stable isotope-labeled version of a similar long-chain acyl-CoA, at the beginning of the extraction process to normalize for recovery. |
| Matrix Effects in LC-MS/MS Analysis | Perform a matrix effect study by spiking known amounts of this compound into a sample matrix. If significant ion suppression or enhancement is observed, optimize the sample cleanup procedure (e.g., solid-phase extraction) or chromatographic separation. |
| Instrument Contamination | Regularly clean the LC-MS/MS system, including the injector, tubing, and ion source, to prevent carryover from previous samples. |
Experimental Protocols
Optimized Protocol for Extraction of this compound
This protocol is a synthesis of established methods for long-chain acyl-CoA extraction, optimized for stability.
Materials:
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
Organic Solvent Mix: Acetonitrile:Isopropanol (3:1, v/v)
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Solid-Phase Extraction (SPE) Cartridges: C18 or a specialized anion-exchange phase
-
Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)
Procedure:
-
Sample Quenching: Immediately flash-freeze the biological sample (tissue or cell pellet) in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen sample in 1 mL of ice-cold Extraction Buffer containing the internal standard.
-
Organic Extraction: Add 2 mL of the ice-cold Organic Solvent Mix to the homogenate. Vortex briefly and incubate on ice for 10 minutes.
-
Phase Separation: Add 0.5 mL of saturated ammonium sulfate solution and vortex thoroughly. Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or an acidified organic solvent).
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a small volume of a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Data Presentation
Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
| Extraction Method | Principle | Typical Recovery Rate | Advantages | Disadvantages |
| Biphasic Solvent Extraction | Partitioning between an acidic aqueous phase and an organic phase. | 60-80% | Simple, rapid, and effective for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid support followed by elution. | 80-95% | High purity of the final extract, good for removing interfering substances. | More time-consuming and can have variable recovery depending on the SPE sorbent. |
| Immunoaffinity Purification | Use of antibodies specific to the CoA moiety. | >95% | Very high specificity and purity. | Expensive and may not be readily available for all acyl-CoA species. |
Visualizations
Diagram 1: General Biosynthetic Pathway of Anteiso-Fatty Acyl-CoAs
References
- 1. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Anteisopentadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of anteisopentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic origin of the anteiso-branched starter unit for this compound synthesis?
A1: The synthesis of anteiso-fatty acids, including anteisopentadecanoic acid (aC15:0), originates from the branched-chain amino acid L-isoleucine.[1] Isoleucine is catabolized to form 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthase to initiate the elongation process, resulting in the characteristic anteiso-branched fatty acid chain.[1][2]
Q2: Which enzyme is responsible for the activation of anteisopentadecanoic acid to its CoA thioester?
A2: The activation of a fatty acid to its corresponding acyl-CoA is catalyzed by an acyl-CoA synthetase (ACS) or ligase.[3] For branched-chain fatty acids like anteisopentadecanoic acid, a promiscuous or specifically engineered acyl-CoA synthetase is required, as enzymes highly specific for straight-chain fatty acids may exhibit low efficiency.[4][5] Bacterial acyl-CoA synthetases, for instance, are known to have broader substrate specificity.[6][7]
Q3: What are the key components of the enzymatic reaction mixture for this compound synthesis?
A3: A typical reaction mixture includes the anteisopentadecanoic acid substrate, a suitable acyl-CoA synthetase, Coenzyme A (CoA), ATP, and magnesium ions (Mg²⁺) as a cofactor, all in an appropriate buffer system to maintain optimal pH.[8]
Q4: How can I monitor the progress of the reaction and quantify the yield of this compound?
A4: Reaction progress and yield can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) or Mass Spectrometry (LC-MS).[9][10] These methods allow for the separation and quantification of the product from the substrates and potential byproducts.
Q5: What are the primary challenges in the enzymatic synthesis of branched-chain acyl-CoAs?
A5: Key challenges include identifying an enzyme with sufficient activity and specificity for the branched-chain substrate, optimizing reaction conditions to maximize yield and minimize side reactions, and ensuring the stability of the acyl-CoA product, which can be prone to hydrolysis.[11][12]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Cause & Solution
| Potential Reason | Suggested Troubleshooting Step |
| Sub-optimal Enzyme Activity | Screen different acyl-CoA synthetases known for broad substrate specificity or those that act on branched-chain fatty acids. Consider enzymes from bacterial sources.[5] |
| Incorrect Reaction Conditions | Systematically optimize reaction parameters such as pH, temperature, and incubation time. Refer to the table below for starting ranges. |
| Enzyme Inhibition | High concentrations of the fatty acid substrate or the acyl-CoA product can inhibit the enzyme. Perform a substrate and product inhibition study. |
| Degradation of Reactants | ATP and CoA can degrade over time, especially at non-optimal pH and temperature. Use freshly prepared solutions and consider a fed-batch approach for long reactions. |
| Inactive Enzyme | Verify the activity of your enzyme stock with a known substrate (e.g., palmitic acid if it's a long-chain acyl-CoA synthetase). Ensure proper storage conditions. |
Table 1: General Reaction Condition Optimization Parameters
| Parameter | Typical Starting Range | Considerations for Optimization |
| pH | 7.0 - 8.0 | Test a range of buffers (e.g., Tris-HCl, HEPES) to find the optimal pH for your specific enzyme. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rate but may decrease enzyme stability. |
| Enzyme Concentration | 0.1 - 1 µM | Increase enzyme concentration to improve yield, but be mindful of cost. |
| Substrate Concentrations | ||
| Anteisopentadecanoic Acid | 50 - 500 µM | High concentrations can lead to substrate inhibition. |
| ATP | 1 - 5 mM | Ensure ATP is not limiting; monitor for potential degradation. |
| Coenzyme A | 0.5 - 2 mM | Ensure CoA is in slight excess relative to the fatty acid. |
| MgCl₂ | 2 - 10 mM | Mg²⁺ is a crucial cofactor for ATP-dependent enzymes. |
| Incubation Time | 30 min - 4 hours | Monitor the reaction over time to determine the optimal endpoint before product degradation becomes significant. |
Issue 2: Presence of Multiple Peaks in HPLC/LC-MS Analysis
Possible Cause & Solution
| Potential Reason | Suggested Troubleshooting Step |
| Incomplete Reaction | Unreacted anteisopentadecanoic acid and CoA will be present. Optimize reaction time and enzyme concentration. |
| Product Degradation | Acyl-CoA thioesters are susceptible to hydrolysis.[11] Minimize sample processing time, keep samples on ice, and use acidic buffers for storage and analysis. |
| Side-Product Formation | The formation of acyl-AMP intermediate is the first step of the reaction.[3] If CoA is limiting, this intermediate may accumulate. |
| Contaminants in Starting Material | Ensure the purity of your anteisopentadecanoic acid and other reagents. |
Issue 3: Difficulty in Purifying the Product
Possible Cause & Solution
| Potential Reason | Suggested Troubleshooting Step |
| Co-elution with Substrates | Optimize the HPLC/LC-MS gradient to achieve better separation between this compound and the starting materials.[10] |
| Low Recovery from Purification | Use solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18) for purification. Ensure complete elution of the product.[10] |
| Product Instability During Purification | Perform purification steps at low temperatures and in acidic conditions to minimize hydrolysis.[11] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general starting point and should be optimized for the specific enzyme and experimental setup.
1. Reagent Preparation:
-
Buffer: 100 mM Tris-HCl, pH 7.5.
-
Anteisopentadecanoic Acid Stock: 10 mM in ethanol.
-
ATP Stock: 100 mM in water, pH adjusted to 7.0.
-
Coenzyme A Stock: 20 mM in water.
-
MgCl₂ Stock: 100 mM in water.
-
Acyl-CoA Synthetase: Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl with glycerol (B35011) for stability).
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
58 µL of nuclease-free water.
-
10 µL of 1 M Tris-HCl, pH 7.5.
-
10 µL of 100 mM MgCl₂.
-
5 µL of 100 mM ATP.
-
5 µL of 20 mM Coenzyme A.
-
2 µL of 10 mM anteisopentadecanoic acid.
-
10 µL of acyl-CoA synthetase (adjust volume and concentration as needed).
-
-
Gently mix by pipetting.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
4. Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS.
5. Purification (if required):
-
The product can be purified from the reaction mixture using solid-phase extraction (SPE) on a C18 cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the reaction mixture.
-
Wash with a low percentage of organic solvent (e.g., 10% acetonitrile in water with 0.1% formic acid) to remove salts and polar compounds.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Lyophilize or evaporate the solvent to obtain the purified product.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for optimizing enzymatic synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 7. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture conditions to maximize anteisopentadecanoyl-CoA production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing culture conditions to maximize the production of anteisopentadecanoyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of this compound?
A1: this compound is a branched-chain fatty acyl-CoA. Its biosynthesis in many bacteria originates from the branched-chain amino acid L-isoleucine.[1][2][3][4] Isoleucine is converted into 2-methylbutyryl-CoA, which serves as the specific primer for the fatty acid synthase system to build the anteiso-C15:0 acyl chain.[3][5]
Q2: Which microorganisms are known to produce anteiso-fatty acids?
A2: Bacteria, particularly Gram-positive bacteria like Bacillus subtilis and Listeria monocytogenes, are well-known producers of branched-chain fatty acids, including high proportions of anteiso-fatty acids.[6][7][8] These fatty acids are crucial components of their cell membranes, helping to maintain fluidity, especially at lower temperatures.[8][9]
Q3: What are the key enzymes involved in the conversion of L-isoleucine to this compound?
A3: The key enzymes in the pathway are:
-
Branched-chain amino acid transaminase (BCAT): Converts L-isoleucine to its corresponding α-keto acid.[1]
-
Branched-chain α-keto acid dehydrogenase (BKD) complex: Catalyzes the oxidative decarboxylation of the α-keto acid to form 2-methylbutyryl-CoA.[1][5][9]
-
β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme initiates fatty acid synthesis by condensing the 2-methylbutyryl-CoA primer with malonyl-ACP.[2][3][5]
-
Fatty Acid Synthase (FASII) complex: A series of enzymes that elongate the initial acyl chain to produce anteisopentadecanoyl-ACP, which is then converted to the CoA derivative.[1]
Q4: How does temperature affect the production of anteiso-fatty acids?
A4: In many bacteria, a decrease in growth temperature leads to an increased proportion of anteiso-fatty acids in the cell membrane.[8] This is a mechanism of "homeoviscous adaptation" to maintain membrane fluidity.[10] The enzyme FabH can exhibit an increased preference for the anteiso-precursor 2-methylbutyryl-CoA at lower temperatures.[3]
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are two robust methods. LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing low-abundance metabolites in complex biological samples.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | 1. Insufficient precursor (L-isoleucine) availability.2. Low expression or activity of key biosynthetic enzymes (BCAT, BKD, FabH).3. The host organism may not naturally produce high levels of anteiso-fatty acids. | 1. Supplement the culture medium with L-isoleucine.[4]2. Genetically engineer the host strain to overexpress the genes encoding BCAT, BKD complex, and FabH.3. Utilize a host organism known for high-level production of branched-chain fatty acids, such as Bacillus subtilis. |
| Low ratio of anteiso- to iso-fatty acids | 1. Sub-optimal temperature for promoting anteiso-precursor preference by FabH.2. High concentrations of leucine (B10760876) and valine in the medium, which are precursors for iso-fatty acids.[3]3. The specific FabH isoform in your organism may not have a strong preference for the anteiso-precursor. | 1. Optimize the cultivation temperature; a lower temperature often favors anteiso-fatty acid synthesis.[3]2. Adjust the amino acid composition of the medium to favor a higher isoleucine to leucine/valine ratio.3. Consider expressing a FabH enzyme from a psychrotolerant (cold-adapted) organism that naturally produces high levels of anteiso-fatty acids. |
| Accumulation of pathway intermediates (e.g., α-keto acids) | 1. A bottleneck at the Branched-chain α-keto acid dehydrogenase (BKD) complex step.2. BKD complex requires cofactors that may be limiting. | 1. Overexpress the genes encoding the subunits of the BKD complex (e.g., bkdA1, bkdA2, bkdB, lpd).[9]2. Ensure the medium is not deficient in cofactors required for dehydrogenase complexes, such as NAD+ and Coenzyme A precursors (pantothenic acid). |
| Poor cell growth when optimizing for fatty acid production | 1. High concentrations of fatty acids can be toxic to cells.2. Overexpression of biosynthetic pathway genes may impose a metabolic burden.3. Altered membrane composition due to high anteiso-fatty acid content could affect membrane integrity under certain conditions. | 1. Implement an in situ product removal strategy, such as adding a solvent overlay to the culture to extract the fatty acids.2. Use inducible promoters to control the expression of pathway genes, turning them on after an initial growth phase.3. Optimize other culture parameters like pH and osmolarity to support cell health. |
Data Presentation
Quantitative data from optimization experiments should be summarized in clear, structured tables to facilitate comparison between different conditions.
Table 1: Effect of Isoleucine and Temperature on this compound Production
| Condition ID | Temperature (°C) | Isoleucine (g/L) | Biomass (OD600) | This compound Titer (mg/L) | Specific Yield (mg/g DCW) |
| A1 | 37 | 0 | 5.2 ± 0.3 | 15.4 ± 1.1 | 2.96 |
| A2 | 37 | 2 | 5.1 ± 0.2 | 45.8 ± 2.5 | 8.98 |
| A3 | 37 | 5 | 4.9 ± 0.4 | 55.2 ± 3.0 | 11.27 |
| B1 | 30 | 0 | 4.8 ± 0.2 | 22.1 ± 1.5 | 4.60 |
| B2 | 30 | 2 | 4.9 ± 0.3 | 78.5 ± 4.1 | 16.02 |
| B3 | 30 | 5 | 4.7 ± 0.2 | 95.3 ± 5.2 | 20.28 |
Data are representative examples and should be replaced with actual experimental results. DCW = Dry Cell Weight.
Experimental Protocols & Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the conversion of L-isoleucine to the final product.
General Experimental Workflow for Optimization
A systematic approach is crucial for efficiently optimizing culture conditions. The Design-Build-Test-Learn (DBTL) cycle is a powerful framework for this process.
Protocol: Quantification of this compound via LC-MS/MS
This protocol provides a general method for the extraction and analysis of short-chain acyl-CoAs from bacterial cultures.
-
Sample Collection and Quenching:
-
Rapidly withdraw 1-2 mL of cell culture.
-
Immediately quench metabolic activity by mixing with 4 volumes of ice-cold 60% methanol.
-
Centrifuge at 4°C to pellet the cells. Discard the supernatant.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.
-
-
Extraction:
-
Resuspend the frozen cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Include an internal standard (a structurally similar acyl-CoA not expected in the sample) for accurate quantification.
-
Lyse the cells using bead beating or sonication on ice.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases: Use a gradient of two mobile phases, for example:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and the internal standard must be determined.
-
Quantification: Create a calibration curve using a purified standard of this compound to determine the concentration in the samples.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 7. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A σW-dependent stress response in Bacillus subtilis that reduces membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preserving Anteisopentadecanoyl-CoA Integrity in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of anteisopentadecanoyl-CoA in biological samples. Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism but are inherently unstable, making their accurate quantification a significant analytical challenge.[1] This guide offers detailed protocols and best practices to ensure sample integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my samples?
A1: The degradation of this compound, like other acyl-CoAs, stems from two main sources:
-
Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) and other hydrolases are enzymes that cleave the thioester bond, releasing a free fatty acid and Coenzyme A (CoA).[2][3] This enzymatic activity is a major concern in fresh or improperly preserved biological samples.
-
Chemical Instability: The thioester bond is intrinsically unstable and susceptible to hydrolysis, a process that can be accelerated by non-optimal pH or temperature conditions.[4] As such, samples must be handled quickly and kept cold.[4][5]
Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?
A2: Immediate processing of fresh samples is always the best course of action.[5] However, if storage is unavoidable, samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[5][6][7] This rapid freezing minimizes enzymatic activity and preserves the integrity of the analyte. It is critical to avoid repeated freeze-thaw cycles, as these can significantly compromise the stability of acyl-CoAs and other lipids.[5]
Q3: Why is an acidic buffer often recommended for sample homogenization?
A3: Using an acidic buffer, such as potassium phosphate (B84403) (KH2PO4) at a pH of 4.9, during the initial homogenization step helps to inhibit the activity of degradative enzymes like thioesterases, which are typically less active at a low pH.[5][8] Some protocols also utilize trichloroacetic acid, which serves the dual purpose of stabilizing the thioester bond and precipitating proteins from the sample.[4]
Q4: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A4: Low recovery can result from several factors during the extraction process. Key areas to troubleshoot include incomplete cell or tissue lysis, degradation of the analyte during sample handling, and inefficient purification. Ensure that homogenization is thorough; a glass homogenizer is often effective for tissue samples.[5] It is crucial to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents to prevent degradation.[5] If using solid-phase extraction (SPE) for purification, verify that the column is correctly conditioned and that the wash and elution steps are optimized for your molecule of interest.[5]
Troubleshooting Guide: Low Acyl-CoA Recovery
| Potential Cause | Recommended Solution(s) |
| Incomplete Sample Lysis | Ensure thorough homogenization of the tissue or sonication of cells. Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[5] |
| Analyte Degradation | Always keep samples on ice or at 4°C throughout the procedure.[4] Use pre-chilled solvents and tubes.[1] Process samples as quickly as possible. Flash-freeze samples in liquid nitrogen if immediate processing is not possible.[5] |
| Inefficient Solvent Extraction | Use a proven solvent mixture, such as acetonitrile (B52724) and isopropanol (B130326), often in combination with an acidic buffer.[5] Ensure vigorous mixing or vortexing to maximize extraction efficiency. |
| Suboptimal Solid-Phase Extraction (SPE) | Confirm that the SPE column is properly conditioned and equilibrated before loading the sample.[5] Optimize the pH and solvent composition for the wash and elution steps to ensure your analyte binds and elutes efficiently. |
| Loss Due to Adsorption | Acyl-CoAs can adhere to glass and metallic surfaces. Using polypropylene (B1209903) tubes and pipette tips can help minimize this loss. A derivatization strategy, such as phosphate methylation, has also been shown to resolve this issue.[9] |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the specific methodology used. While data specifically for this compound is limited, the following table summarizes reported recovery rates for general long-chain acyl-CoAs, which can serve as a benchmark.
| Tissue Type | Extraction Method | Reported Recovery Rate | Reference |
| Various Tissues | Homogenization in KH2PO4 buffer, 2-propanol/ACN extraction, SPE purification | 70-80% | [8] |
| General | Solvent extraction combined with solid-phase extraction (SPE) | Generally improved purity and recovery over solvent extraction alone | [5] |
Key Experimental Protocols
Protocol 1: Biological Sample Collection and Storage
-
Excise or collect tissue or cell samples as rapidly as possible to minimize post-mortem degradation.
-
If not processing immediately, place the sample into a cryovial.
-
Immediately flash-freeze the vial in liquid nitrogen until bubbling ceases.
-
Transfer the frozen sample to a -80°C freezer for long-term storage.[7]
-
Log the sample details, including collection time and date. Avoid any thawing until the moment of extraction.[5]
Protocol 2: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][8]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN) and Isopropanol
-
Solid-Phase Extraction (SPE) columns
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Weigh the frozen tissue and place it in the pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Thoroughly homogenize the tissue while keeping the homogenizer submerged in ice.
-
Add organic solvents (e.g., a mixture of isopropanol and acetonitrile) to the homogenate to precipitate proteins and extract lipids.
-
Centrifuge the mixture at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[1]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]
-
Proceed with solid-phase extraction (SPE) for purification as per the manufacturer's instructions, which typically involves conditioning, sample loading, washing, and eluting with an appropriate solvent.
-
Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate.[1]
Protocol 3: Extraction of this compound from Cultured Cells
This protocol is adapted from methods for extracting acyl-CoAs from cell cultures.[1][4]
Materials:
-
Cell pellet (from adherent or suspension cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., methanol or an acetonitrile/methanol/water mixture)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Harvesting:
-
For adherent cells: Aspirate the culture medium, wash the monolayer twice with ice-cold PBS, then add ice-cold extraction solvent and scrape the cells.[1]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Aspirate the supernatant, wash the pellet twice with ice-cold PBS, and resuspend the final pellet in the extraction solvent.[1]
-
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the samples briefly with a probe tip sonicator (e.g., 10-12 short pulses) while keeping the tube on ice to ensure complete cell disruption.[4]
-
Centrifuge the lysate at maximum speed (e.g., 13,000–17,000 x g) for 10 minutes at 4°C to pellet cell debris.[4]
-
Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new tube.
-
The extract can be analyzed directly or after a purification/concentration step as described in Protocol 2 (steps 7-9).
Visualized Workflows and Pathways
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for preserving acyl-CoA integrity.
Caption: Troubleshooting logic for low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. gosset.ai [gosset.ai]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of anteisopentadecanoyl-CoA from other acyl-CoAs
Technical Support Center: Acyl-CoA Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of anteisopentadecanoyl-CoA from other structurally similar acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its isomers, like isopentadecanoyl-CoA, so challenging?
A1: Anteiso- and iso-acyl-CoAs are structural isomers with nearly identical physicochemical properties. They share the same carbon number and degree of saturation, differing only in the position of a methyl branch on the acyl chain (the antepenultimate carbon for anteiso-isomers and the penultimate carbon for iso-isomers).[1] This subtle structural difference results in very similar hydrophobicity and polarity, leading to co-elution or poor resolution when using standard reversed-phase chromatography columns like C8 or C18.[1] Mass spectrometry alone cannot distinguish between these isomers as they have the same mass.[2]
Q2: What is the most effective analytical technique for resolving this compound and its isomers?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly effective and widely used technique.[3][4] This method offers the high chromatographic efficiency needed to separate closely related isomers.[3][4] For particularly difficult separations, specialized chromatographic techniques such as chiral chromatography may be required, especially when dealing with the enantiomers of anteiso-forms.[1][5]
Q3: Is chemical derivatization required for the analysis of acyl-CoAs?
A3: For LC-MS analysis of the intact acyl-CoA molecules, derivatization is generally not required. However, if the goal is to analyze the fatty acid component by Gas Chromatography (GC), then conversion to fatty acid methyl esters (FAMEs) is a necessary step.[2][6] For some advanced HPLC or UHPLC methods, pre-column derivatization can be used to introduce a fluorescent tag for enhanced detection or to enable chiral separations.[5]
Q4: Can I improve the resolution on my existing C18 column without switching to a specialized column?
A4: Yes, optimizing chromatographic parameters can significantly improve resolution. Key parameters to adjust include:
-
Mobile Phase Composition: Fine-tuning the organic solvent (e.g., acetonitrile, methanol) percentage and the aqueous buffer's pH and ionic strength.[7][8]
-
Gradient Slope: Employing a shallower, more gradual gradient during the elution of the target isomers can increase separation.[9]
-
Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the run time.
-
Column Temperature: Adjusting the column temperature can alter selectivity and improve resolution. Operating at a stable temperature using a column oven is critical for reproducibility.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during the separation of acyl-CoA isomers.
Experimental Workflow for Acyl-CoA Isomer Analysis
Caption: General experimental workflow for the analysis of acyl-CoA isomers.
Issue 1: Poor Resolution or Co-elution of Isomeric Peaks
Logical Troubleshooting for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
| Observed Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Co-elution | 1. Gradient is too steep. 2. Inappropriate mobile phase composition. 3. Column is degraded or contaminated. 4. Column temperature is suboptimal or fluctuating.[10] | 1. Decrease the gradient slope during the elution window of the isomers.[9] 2. Adjust the organic/aqueous ratio or change the buffer pH.[7] 3. Flush the column or replace it. Consider a column with a different stationary phase chemistry.[12] 4. Use a column oven to maintain a stable and optimized temperature.[10] |
| Peak Tailing | 1. Secondary interactions with active sites on the stationary phase.[10] 2. Column overload.[10] 3. Contamination at the column inlet frit or guard column.[10] | 1. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.[10] 2. Reduce the sample concentration or injection volume.[10][11] 3. Backflush the column (if permissible by manufacturer) or replace the guard column/inlet frit.[10][12] |
| Retention Time Drift | 1. Column not fully equilibrated between runs.[10] 2. Inconsistent mobile phase preparation.[10] 3. Leaks in the HPLC/UPLC system.[10] 4. Fluctuations in column temperature.[10] | 1. Increase the column equilibration time before each injection.[10][11] 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[10] 3. Check all fittings for leaks, particularly between the injector, column, and detector.[10] 4. Ensure the column oven is functioning correctly and maintaining a stable temperature.[10] |
| Low Signal Intensity (MS) | 1. Suboptimal ion source settings.[10] 2. Presence of ion-suppressing contaminants from the sample matrix or mobile phase. 3. Inefficient fragmentation (in MS/MS).[10] | 1. Optimize source parameters like capillary voltage, gas flow, and temperature for acyl-CoAs.[10] 2. Improve sample cleanup procedures. Use high-purity solvents and additives.[10] 3. Optimize the collision energy for the specific precursor-to-product ion transition (MRM).[10] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Short-Chain Acyl-CoA Isomer Separation
This protocol is a generalized methodology based on established methods for separating isomeric acyl-CoAs.[3][4] Optimization will be required for specific instrumentation and samples.
1. Sample Extraction and Preparation
-
Homogenize ~50 mg of frozen tissue or cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).[13]
-
Add an appropriate internal standard (e.g., [¹³C₃, ¹⁵N₁]-labeled acyl-CoAs) to the sample prior to homogenization to correct for extraction inefficiency and matrix effects.[14]
-
Sonicate the sample briefly on ice and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.[13]
-
The supernatant contains the acyl-CoAs. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or oligonucleotide purification cartridge can be employed.[8][9]
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for injection.
2. Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Setting | Purpose |
| UPLC Column | Reversed-phase C18, e.g., 2.1 x 100 mm, <2 µm particle size | Provides high-efficiency separation based on hydrophobicity. |
| Mobile Phase A | 5-10 mM Ammonium Acetate or Formate in Water, pH 4.5-6.8 | Buffered aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds from the column. |
| Gradient | Start at low %B (e.g., 2-5%), hold for 1-2 min, increase to ~50% B over 10-15 min (shallow gradient), then ramp up to wash and re-equilibrate. | A shallow gradient is crucial for resolving closely eluting isomers.[9] |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates can improve resolution. |
| Column Temp. | 35 - 45 °C | Enhances peak shape and improves reproducibility.[9] |
| Injection Vol. | 2 - 10 µL | Keep low to prevent column overload. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize efficiently in positive mode.[15] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[16] |
| Precursor Ion | [M+H]⁺ of this compound | The protonated molecular ion. |
| Product Ion | Common fragment ions for acyl-CoAs are ~428 m/z or the ion corresponding to [M - 507 + H]⁺.[15] | Characteristic fragments of the Coenzyme A moiety used for confirmation and quantification. |
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Anteisopentadecanoyl-CoA
Welcome to the technical support center for the synthesis and purification of anteisopentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through chemo-enzymatic methods.[1] A common approach involves the activation of anteisopentadecanoic acid to its corresponding acyl-CoA ester. This can be achieved using acyl-CoA synthetases or through chemical methods, such as the mixed anhydride (B1165640) method.
Q2: What are the major impurities I might encounter during the synthesis?
A2: Common impurities include unreacted anteisopentadecanoic acid, free Coenzyme A (CoA-SH), oxidized CoA (CoA-S-S-CoA), and side-products from the activation chemistry (e.g., adenylated intermediates if using synthetases, or byproducts from coupling reagents). In enzymatic reactions, inactive enzymes and components from the reaction buffer can also be contaminants.[2]
Q3: How can I monitor the progress of the synthesis reaction?
A3: Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing small aliquots of the reaction mixture over time, you can track the consumption of starting materials (anteisopentadecanoic acid and CoA) and the formation of the desired product, this compound. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.[3]
Q4: What is the recommended method for purifying synthesized this compound?
A4: The most effective method for purifying this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] This technique separates the product from unreacted starting materials and other impurities based on hydrophobicity. Solid-phase extraction (SPE) can be used as an initial cleanup step before HPLC.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inefficient activation of anteisopentadecanoic acid | - Optimize the molar ratio of activating agents (e.g., carbonyldiimidazole, isobutyl chloroformate) to the fatty acid. - Ensure the use of high-purity, anhydrous solvents to prevent hydrolysis of activated intermediates. |
| Degradation of Coenzyme A | - Prepare CoA solutions fresh and keep them on ice. - Work at a slightly acidic to neutral pH (6.0-7.5) to minimize disulfide bond formation. |
| Enzyme inactivity (for enzymatic synthesis) | - Verify the activity of the acyl-CoA synthetase with a known substrate. - Ensure optimal reaction conditions (pH, temperature, cofactors like ATP and Mg²⁺). |
| Product hydrolysis | - Maintain a neutral to slightly acidic pH during the reaction and purification. - Avoid prolonged exposure to high temperatures. |
Issue 2: Poor Purity of the Final Product
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Co-elution of impurities during HPLC | - Optimize the HPLC gradient. A shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can improve the resolution between the product and closely eluting impurities.[3] - Experiment with different reverse-phase columns (e.g., C18, C8) or different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate). |
| Presence of unreacted starting materials | - Adjust the stoichiometry of the reactants to drive the reaction to completion. For example, use a slight excess of the activated fatty acid. - Increase the reaction time. |
| Oxidation of CoA moieties | - Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the purification buffers to keep the thiol group of CoA in a reduced state. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation of the Mixed Anhydride:
-
Dissolve anteisopentadecanoic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Add N-methylmorpholine and cool the solution to 0°C.
-
Slowly add isobutyl chloroformate and stir the reaction for 30 minutes at 0°C.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.5).
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring at 0°C.
-
Allow the reaction to proceed for 1-2 hours, monitoring by HPLC.
-
-
Quenching and Purification:
-
Acidify the reaction mixture to pH 5.5 with dilute HCl.
-
Filter the solution to remove any precipitate.
-
Purify the crude product by RP-HPLC.
-
Protocol 2: RP-HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Post-Purification: Lyophilize the collected fractions to obtain the pure this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Typical Yield | Purity (Post-HPLC) | Key Advantages | Key Disadvantages |
| Mixed Anhydride | 60-80% | >98% | High yield, relatively fast. | Requires anhydrous conditions, potential for side reactions. |
| Acyl-CoA Synthetase | 40-70% | >99% | High specificity, mild reaction conditions. | Enzyme can be expensive and may require optimization for non-natural substrates. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low purity in HPLC analysis.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA. | Sigma-Aldrich [sigmaaldrich.com]
Minimizing matrix effects in anteisopentadecanoyl-CoA LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS analysis of anteisopentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, in this case, this compound. Matrix effects arise when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification.[1] For complex biological samples, phospholipids (B1166683) are a primary cause of matrix effects, often co-eluting with analytes and suppressing their ionization.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and impact of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix sample (without the analyte) is then injected onto the column. Dips in the constant signal baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[1] This helps to identify at which retention times the matrix effects are most pronounced.
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound is compared between two samples: one where the standard is spiked into a clean solvent and another where it's spiked into a blank matrix sample that has undergone the full extraction procedure. The ratio of the signal in the matrix sample to the signal in the clean solvent provides a quantitative measure of the matrix effect (ME).[1]
-
ME > 100% : Ion Enhancement
-
ME < 100% : Ion Suppression
-
Q3: What type of internal standard is best for quantifying this compound and correcting for matrix effects?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and variability in extraction and ionization.[2] This allows for accurate correction. If a SIL standard is not available, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable alternative as it is structurally similar and unlikely to be present endogenously in the sample.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | This compound is susceptible to degradation. Ensure rapid quenching of metabolic activity after sample collection and keep samples on ice or frozen. Minimize freeze-thaw cycles. |
| Significant Ion Suppression | Co-eluting matrix components, particularly phospholipids, are likely suppressing the analyte signal.[1] Implement a more rigorous sample clean-up strategy, such as solid-phase extraction (SPE) or specific phospholipid removal plates.[1][5] Optimize chromatographic conditions to separate the analyte from the suppression zone. |
| Poor Extraction Recovery | The chosen extraction method may not be efficient for long-chain fatty acyl-CoAs. For tissue samples, homogenization in an organic solvent mixture (e.g., isopropanol/phosphate buffer) followed by solid-phase extraction is often effective.[6] Ensure the pH and solvent composition are optimized for your analyte. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Recommended Solution |
| Column Fouling | Accumulation of matrix components, like phospholipids, on the analytical column can degrade performance.[1] Use a guard column and implement a column wash step at the end of each run with a strong solvent to elute strongly retained compounds. |
| Secondary Interactions | The CoA moiety can interact with active sites on the column or within the LC system. The use of a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs on a C18 column.[1][2][7] |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is suitable for the retention and elution of a long-chain fatty acyl-CoA. A common mobile phase consists of an aqueous component with a volatile buffer (e.g., ammonium hydroxide) and an organic component like acetonitrile (B52724).[1][3] |
Issue 3: High Variability and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Automate steps where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| Matrix Effects Varying Between Samples | The composition of the matrix can differ from sample to sample, leading to variable ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[2] If not available, use an appropriate structural analog. |
| Instrument Contamination | Carryover from previous injections can lead to inconsistent results. Implement a thorough wash sequence for the autosampler and injection port. Run blank injections between samples to check for carryover. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Effectiveness in Phospholipid Removal | Throughput | Potential Issues |
| Protein Precipitation (PPT) | Low | High | Does not effectively remove phospholipids, leading to a high risk of significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Low to Medium | Requires optimization of solvents and can be labor-intensive. May not remove all interfering lipids. |
| Solid-Phase Extraction (SPE) | High | Medium | Good removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[1][7] |
| Phospholipid Removal Plates | Very High (>99%) | High | Highly effective and simple to use, but can be more expensive per sample.[1] |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. Spike the this compound standard and IS into the final, clean extract before analysis.
-
Set C (Pre-Extraction Spike): Spike the this compound standard and IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate Recovery (%RE):
-
%RE = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate Process Efficiency (%PE):
-
%PE = (Peak Area in Set C / Peak Area in Set A) * 100 = (%ME * %RE) / 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Fatty Acyl-CoAs from Tissue
This protocol is adapted from methods for long-chain fatty acyl-CoA analysis.[1][7]
-
Sample Homogenization:
-
Homogenize approximately 100-200 mg of frozen tissue powder in an ice-cold extraction buffer (e.g., 2-propanol and 100 mM KH2PO4). Add an appropriate internal standard (e.g., C17:0-CoA).
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the extraction buffer.
-
-
Sample Loading:
-
Centrifuge the tissue homogenate and load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a low-percentage organic solvent to remove polar interferences and some lipids.
-
-
Elution:
-
Elute the this compound from the cartridge using a high percentage of an organic solvent, such as acetonitrile or methanol, containing ammonium hydroxide.
-
-
Sample Concentration:
-
The eluate can be directly injected if the concentration is sufficient, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Visualizations
Figure 1. Troubleshooting workflow for inconsistent LC-MS signal.
Figure 2. Workflow for assessing matrix effects and recovery.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Derivatization of Anteisopentadecanoyl-CoA for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of anteisopentadecanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Overview of the Analytical Workflow
The direct analysis of this compound by GC-MS is not feasible due to its high molecular weight and low volatility. The recommended workflow involves a two-step process:
-
Hydrolysis: The this compound is first hydrolyzed to release the free fatty acid, anteisopentadecanoic acid.
-
Derivatization: The free fatty acid is then converted into a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester, which is amenable to GC-MS analysis.
This guide focuses on the refinement and troubleshooting of the derivatization step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of anteisopentadecanoic acid?
A1: Free fatty acids like anteisopentadecanoic acid are not suitable for direct GC-MS analysis due to their low volatility and the tendency of their polar carboxyl groups to cause poor chromatographic peak shape (tailing) and potential interactions with the GC column's stationary phase.[1][2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, making it amenable to GC analysis.[3]
Q2: What are the most common derivatization methods for anteisopentadecanoic acid?
A2: The two most common and effective methods are:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is typically achieved using reagents like Boron Trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.[1][3][4] This method is robust for both free fatty acids and for transesterifying fatty acids from glycerolipids.[3]
-
Silylation to form Trimethylsilyl (TMS) esters: This method uses silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][3] Silylation is also effective for other functional groups like hydroxyls and amines.[3]
Q3: Which derivatization method is better for my application?
A3: The choice depends on your specific needs:
-
BF₃-Methanol is often preferred for its selectivity towards carboxylic acids, leading to cleaner mass spectra.[1] It is a robust method for a wide range of fatty acids.
-
BSTFA is a powerful silylating agent that derivatizes multiple functional groups.[3] This can be an advantage if you are analyzing other compounds in your sample simultaneously, but it may also lead to a more complex chromatogram.
Q4: Are there any specific considerations for a branched-chain fatty acid like anteisopentadecanoic acid?
A4: The standard derivatization methods for straight-chain fatty acids are generally effective for branched-chain fatty acids as well.[5][6] The reaction conditions (temperature and time) may require minor optimization to ensure complete derivatization due to potential steric hindrance near the carboxyl group, although this is not typically a major issue for anteiso-branched fatty acids.
Q5: How do I hydrolyze my this compound sample before derivatization?
A5: A common method for hydrolysis is to use a mild base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol, followed by acidification to protonate the free fatty acid. Acyl-CoA thioesterases can also be used for enzymatic hydrolysis under specific conditions.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | Incomplete derivatization reaction. | - Increase reaction time and/or temperature. - Ensure an excess of the derivatizing reagent is used.[1] - Check the quality and age of the derivatization reagent; they can degrade over time, especially if exposed to moisture. |
| Presence of water in the sample or reagents. | - Derivatization reagents (especially silylating agents) are highly moisture-sensitive.[1] - Ensure all glassware is thoroughly dried. - Lyophilize or evaporate aqueous samples to dryness before adding reagents.[1] - Use anhydrous solvents. | |
| Loss of sample during workup. | - Ensure proper phase separation during liquid-liquid extraction. - Avoid vigorous shaking that can lead to emulsions. - Minimize the number of transfer steps. | |
| Peak Tailing | Presence of underivatized fatty acids. | - Optimize the derivatization reaction for completeness (see above). - Check for active sites in the GC inlet or column.[9] |
| Active sites in the GC system. | - Use a deactivated inlet liner. - Trim the first few centimeters of the GC column. - Condition the column according to the manufacturer's instructions. | |
| Column overload. | - Dilute the sample. - Decrease the injection volume. | |
| Extraneous Peaks in Chromatogram | Contaminated reagents or solvents. | - Run a reagent blank (all components except the sample) to identify contaminant peaks. - Use high-purity solvents and fresh reagents. |
| Byproducts of the derivatization reaction. | - Optimize reaction conditions to minimize side reactions. - Silylation can sometimes produce byproducts that can be identified by their mass spectra. | |
| Septum bleed from the GC inlet. | - Use a high-quality, low-bleed septum. - Replace the septum regularly. | |
| Poor Reproducibility | Inconsistent reaction conditions. | - Ensure accurate and consistent measurement of sample and reagent volumes. - Maintain a consistent temperature and reaction time for all samples. |
| Variability in sample workup. | - Standardize all extraction and washing steps. - Use an internal standard to correct for variations. | |
| GC-MS system variability. | - Perform regular maintenance and calibration of the GC-MS. - Check for leaks in the system. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and a comparison of derivatization efficiencies for different methods.
Table 1: Typical Reaction Conditions for FAME and TMS Ester Formation
| Parameter | Acid-Catalyzed Methylation (BF₃-Methanol) | Silylation (BSTFA) |
| Primary Reagent | 12-14% BF₃ in Methanol[3] | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS[3] |
| Sample Amount | 1-25 mg | ~100 µL of 1 mg/mL solution[3] |
| Reaction Temperature | 60-100°C[3] | 60°C[3] |
| Reaction Time | 5-60 minutes[3] | 60 minutes[3] |
| Extraction Solvent | Hexane (B92381) or Heptane[3] | Dichloromethane (optional dilution)[3] |
| Key Advantage | Robust for both free and esterified fatty acids.[3] | Derivatizes multiple functional groups.[3] |
Table 2: Comparison of Derivatization Method Efficiencies
| Derivatization Method | Efficacy for Free Fatty Acids (FFAs) | Efficacy for Polyunsaturated FAs (PUFAs) | Efficacy for Cholesterol Esters (CEs) | Overall Yield in Plasma |
| Methanolic HCl | >80% | >80% | >80% | High |
| NaOH + BF₃ | >80% | >80% | >80% | High |
| BF₃ (alone) | Good | Good | Insufficient | Low |
| KOH | Fails | Good | Good | Low |
| TMSH | Good | <50% | Good | Moderate |
Data synthesized from a comparative study by Grzywacz et al. (2018).[4] Note that absolute yields can vary based on the specific fatty acid and experimental conditions.
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is adapted from established methods for the preparation of FAMEs.[3][10]
-
Sample Preparation: Place the dried lipid extract (containing anteisopentadecanoic acid) into a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes. A common condition is 60°C for 60 minutes.[3]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to aid phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis. For trace analysis, this extraction can be repeated.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
Protocol 2: Silylation using BSTFA
This protocol is based on standard silylation procedures.[1][3]
-
Sample Preparation: Place the dried sample in a clean, dry autosampler vial. This method is highly sensitive to moisture.
-
Reagent Addition: Add an excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial. A molar excess of at least 2:1 (reagent to active hydrogens) is recommended.
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like dichloromethane.
Visualizations
Experimental Workflow for FAMEs Analysis
Caption: Workflow for the analysis of this compound as its methyl ester.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low derivatization product yield.
Branched-Chain Fatty Acid Synthesis Pathway
Caption: Biosynthesis pathway of branched-chain fatty acids.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective hydrolysis of fatty acyl-CoAs by calcium-independent phospholipase A2beta. Enzyme autoacylation and acyl-CoA-mediated reversal of calmodulin inhibition of phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. repository.seafdec.org [repository.seafdec.org]
Technical Support Center: Quantification of Low-Abundance Anteisopentadecanoyl-CoA
Welcome to the technical support center for the quantification of low-abundance anteisopentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance this compound?
A1: The quantification of low-abundance this compound is challenging due to several factors. Its low concentration in biological samples can result in signals that are difficult to distinguish from background noise. Like other acyl-CoAs, it is susceptible to chemical and enzymatic degradation during sample handling and extraction.[1][2] The amphiphilic nature of acyl-CoAs, with both a fatty acyl chain and a hydrophilic CoA moiety, can also complicate sample preparation and chromatographic separation.[3][4] Furthermore, complex biological matrices can cause ion suppression, leading to reduced signal intensity in mass spectrometry-based methods.[1]
Q2: Which analytical technique is most suitable for quantifying low-abundance this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and specific quantification of acyl-CoAs, including low-abundance species like this compound.[3][5][6][7] This technique offers high sensitivity and selectivity, allowing for the detection of analytes at nanomolar to sub-nanomolar concentrations.[5]
Q3: How can I improve the recovery of this compound during sample preparation?
A3: To improve recovery, it is crucial to minimize degradation and analyte loss. Immediate processing of fresh tissue is ideal, but if storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2] The choice of extraction method is also critical. While protein precipitation followed by solid-phase extraction (SPE) is common, some methods advocate for protein precipitation with 5-sulfosalicylic acid (SSA), which can improve the recovery of certain acyl-CoAs by eliminating the need for an SPE step that can lead to sample loss.[8][9][10] For long-chain acyl-CoAs, a mixed-mode SPE has been shown to optimize extraction recoveries.[4]
Q4: What are the key parameters to optimize for the LC-MS/MS analysis of this compound?
A4: For successful LC-MS/MS analysis, optimization of several parameters is key. This includes the selection of an appropriate chromatographic column, typically a C18 reversed-phase column, and the mobile phase composition to achieve good separation and peak shape.[11] Mass spectrometer parameters such as the precursor and product ions, collision energy, and source parameters (e.g., desolvation temperature and gas flows) must be optimized for the specific analyte.[1] Using a stable isotope-labeled internal standard is also highly recommended to correct for matrix effects and variations in extraction efficiency, thereby improving quantification accuracy.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the quantification of low-abundance this compound.
| Issue | Possible Cause | Recommended Solution |
| No or Very Low Signal | Instrument Malfunction: The mass spectrometer may not be functioning correctly. | Infuse a known, stable compound to verify instrument response. Check and optimize all instrument parameters, including voltages and gas flows.[1] |
| Analyte Degradation: this compound is susceptible to hydrolysis. | Prepare fresh standards and mobile phases. Minimize the time samples are at room temperature and in aqueous solutions.[1] Work quickly and on ice.[2] | |
| Inefficient Ionization: The mobile phase composition or matrix components may be hindering ionization. | Optimize the mobile phase composition. Improve chromatographic separation to reduce co-elution with interfering matrix components.[1] | |
| Poor Peak Shape | Column Issues: The analytical column may be overloaded or contaminated. | Ensure the column is properly conditioned. If necessary, clean or replace the column. |
| Inappropriate Sample Solvent: The solvent used to reconstitute the sample after extraction may not be compatible with the mobile phase. | Ensure the sample reconstitution solvent is compatible with the initial mobile phase conditions, preferably with a low organic content for reversed-phase chromatography.[10] | |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the analyte signal. | Use a stable isotope-labeled internal standard for this compound if available. If not, use a structurally similar odd-chain acyl-CoA.[10] Construct calibration curves in a matrix that closely matches the study samples.[10] |
| Non-Linearity of Calibration Curve: This can lead to inaccurate results, especially at low concentrations. | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[10] | |
| Low Recovery | Inefficient Extraction: The chosen extraction method may not be optimal for this compound. | Consider alternative extraction methods, such as those using 5-sulfosalicylic acid (SSA) for deproteinization to avoid SPE-related losses.[10] For long-chain acyl-CoAs, a mixed-mode SPE may be beneficial.[4] |
| Analyte Adsorption: The analyte may be adsorbing to surfaces during sample preparation. | Derivatization of the phosphate (B84403) group through methylation can reduce the high affinity of acyl-CoAs to glass and metallic surfaces, thereby preventing analyte loss.[4] |
Quantitative Data Summary
The following table summarizes the reported recovery rates of various acyl-CoAs using different extraction methods. While data for this compound is not specifically available, this provides a general comparison.
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
(Data adapted from a study comparing extraction techniques, with recovery assessed by LC-MS/MS)[10]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method designed to improve the recovery of short-chain acyl-CoAs and CoA biosynthetic precursors.[10]
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA).
-
Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortexing and Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: The cleared supernatant is ready for direct injection into the LC-MS/MS system.
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue samples and may require optimization.[2]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly.
-
-
Extraction:
-
Add 5 mL of a 2:1 (v/v) mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Add 3 mL of saturated ammonium (B1175870) sulfate, vortex, and centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solid-Phase Extraction (SPE) Cleanup (Weak Anion Exchange):
-
Condition a weak anion exchange SPE column with methanol (B129727) followed by the homogenization buffer.
-
Load the upper aqueous phase from the extraction onto the SPE column.
-
Wash the column with the homogenization buffer, followed by a methanol wash.
-
Elute the acyl-CoAs with a solution of 2% ammonium hydroxide (B78521) in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolism of Anteisopentadecanoyl-CoA and Isopentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two branched-chain fatty acyl-CoAs: anteisopentadecanoyl-CoA and isopentadecanoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in areas such as microbial metabolism, lipidomics, and the development of therapeutics targeting fatty acid oxidation.
Introduction
This compound and isopentadecanoyl-CoA are both 15-carbon branched-chain fatty acyl-CoAs. The key structural difference lies in the position of the methyl branch, which significantly influences their metabolism. This compound has a methyl group on the antepenultimate (n-3) carbon, while isopentadecanoyl-CoA has its methyl group on the penultimate (n-2) carbon. This seemingly minor difference dictates the enzymes involved in their breakdown and the resulting metabolic intermediates.
Quantitative Metabolic Comparison
| Parameter | This compound | Isopentadecanoyl-CoA | Rationale |
| Primary Metabolic Pathway | Beta-oxidation | Beta-oxidation (potentially preceded by alpha-oxidation in some contexts) | The position of the methyl group in the anteiso form does not sterically hinder the enzymes of beta-oxidation. The iso form may require an initial alpha-oxidation step to remove the methyl group if it interferes with beta-oxidation enzymes. |
| Final Products of Beta-Oxidation | 6 Acetyl-CoA + 1 Propionyl-CoA | 6 Acetyl-CoA + 1 Isobutyryl-CoA | As an odd-chain fatty acid, the final cycle of beta-oxidation of this compound yields a three-carbon unit (propionyl-CoA). The iso structure of isopentadecanoyl-CoA results in a final four-carbon branched unit (isobutyryl-CoA). |
| Entry into the Citric Acid Cycle | Propionyl-CoA is converted to Succinyl-CoA, an intermediate of the citric acid cycle. | Isobutyryl-CoA is converted to Succinyl-CoA via a separate pathway involving methylmalonyl-CoA. | Both pathways converge on succinyl-CoA, but through different initial enzymatic steps. |
| Potential Rate-Limiting Enzymes | Standard beta-oxidation enzymes. | Potentially alpha-oxidation enzymes (if required), and enzymes for isobutyryl-CoA degradation. | The additional steps required for isopentadecanoyl-CoA metabolism could present different regulatory points. |
| Predicted Overall Oxidation Rate | Likely higher | Likely lower | The metabolic pathway for this compound is more direct. |
Metabolic Pathways
The metabolism of these two fatty acyl-CoAs diverges at the final stages of beta-oxidation.
This compound Metabolism
The metabolism of this compound is expected to proceed directly through the beta-oxidation pathway, similar to straight-chain odd-carbon fatty acids.
Isopentadecanoyl-CoA Metabolism
The beta-oxidation of isopentadecanoyl-CoA proceeds similarly for the initial cycles, but the final cleavage results in isobutyryl-CoA.
Unveiling the Role of Anteisopentadecanoyl-CoA in Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anteisopentadecanoyl-CoA's function in modulating membrane fluidity against other common fatty acid alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers investigating bacterial membranes and developing novel therapeutic agents.
The Critical Role of Membrane Fluidity
The fluidity of the cell membrane is a fundamental property that influences a vast array of cellular processes, including the function of membrane-bound enzymes, nutrient transport, and signal transduction. In bacteria, the ability to modulate membrane fluidity is a key adaptive mechanism to environmental stresses such as temperature fluctuations. The composition of fatty acids within the membrane phospholipids (B1166683) is a primary determinant of this fluidity.
This compound: A Key Modulator of Fluidity
This compound is the activated form of anteisopentadecanoic acid (anteiso-C15:0), a branched-chain fatty acid (BCFA). BCFAs, along with unsaturated fatty acids, play a crucial role in increasing membrane fluidity. The methyl branch in BCFAs disrupts the tight packing of the fatty acyl chains, thereby lowering the phase transition temperature and increasing the membrane's fluidity.
Notably, the position of the methyl branch is critical. Anteiso-fatty acids, which have a methyl group on the antepenultimate (third-to-last) carbon, are more effective at fluidizing membranes than their iso-branched counterparts, which have a methyl group on the penultimate (second-to-last) carbon. This makes this compound a particularly potent precursor for enhancing membrane fluidity in bacteria that utilize BCFAs.
Comparative Analysis of Fatty Acid Effects on Membrane Fluidity
To objectively assess the role of this compound-derived fatty acids, it is essential to compare their effects on membrane fluidity with other common fatty acid types: iso-branched-chain, straight-chain saturated, and straight-chain unsaturated fatty acids. The following table summarizes quantitative data from studies on bacterial membranes and model lipid bilayers.
Data Presentation: Comparison of Membrane Fluidity Parameters
| Fatty Acid Type Enrichment | Predominant Fatty Acid | Model System | Measurement Technique | Fluidity Parameter (Anisotropy/GP) | Interpretation |
| Anteiso-Branched-Chain | Anteiso-C15:0 | Bacillus subtilis | DPH Fluorescence Anisotropy | ~0.18 | High Fluidity |
| Iso-Branched-Chain | Iso-C15:0 | Bacillus subtilis | DPH Fluorescence Anisotropy | ~0.22 | Moderate Fluidity |
| Straight-Chain Saturated | Palmitic Acid (C16:0) | Liposomes | DPH Fluorescence Anisotropy | >0.30 | Low Fluidity (Gel Phase) |
| Straight-Chain Unsaturated | Oleic Acid (C18:1) | Liposomes | Laurdan GP | < -0.1 | Very High Fluidity |
Disclaimer: The data presented above is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions (e.g., temperature, lipid composition of liposomes, specific bacterial strains). However, the general trends are well-established in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and build upon these findings.
Membrane Fluidity Measurement using DPH Fluorescence Polarization
This protocol measures the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.
Materials:
-
Bacterial cells or liposomes with desired fatty acid composition
-
DPH (stock solution in tetrahydrofuran (B95107) or DMF)
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization filters
Procedure:
-
Preparation of Cell/Liposome (B1194612) Suspension: Resuspend bacterial cells or liposomes in PBS to a final optical density (OD600) of 0.2-0.5 for bacteria, or a lipid concentration of 100-200 µM for liposomes.
-
DPH Labeling: Add DPH stock solution to the cell/liposome suspension to a final concentration of 1-2 µM. Incubate in the dark at room temperature for 30-60 minutes.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the fluorescence intensities with a horizontally polarized excitation and vertically (I_HV) and horizontally (I_HH) polarized emission to calculate the G-factor (G = I_HV / I_HH).
-
-
Calculation of Anisotropy (r):
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)
This protocol utilizes the environmentally sensitive fluorescent probe Laurdan, which exhibits a spectral shift in response to the polarity of its environment. This shift is used to calculate the Generalized Polarization (GP), which reflects the degree of water penetration into the membrane interface and thus, lipid packing.
Materials:
-
Bacterial cells or liposomes
-
Laurdan (stock solution in ethanol (B145695) or DMSO)
-
HEPES buffer
-
Spectrofluorometer
Procedure:
-
Laurdan Labeling: Add Laurdan stock solution to the cell or liposome suspension in HEPES buffer to a final concentration of 5-10 µM. Incubate in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 340 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Measure the fluorescence intensities at the emission maxima for the gel phase (~440 nm) and the liquid-crystalline phase (~490 nm).
-
-
Calculation of GP:
-
GP = (I_440 - I_490) / (I_440 + I_490)
-
GP values range from +1 (highly ordered, gel phase) to -1 (highly disordered, fluid phase).
-
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biochemical pathway leading to the synthesis of this compound, the precursor for anteiso-branched-chain fatty acids.
Caption: Biosynthesis of anteiso-branched-chain fatty acids from isoleucine.
Experimental Workflow for Membrane Fluidity Validation
This diagram outlines the logical flow of experiments to validate the role of a specific fatty acid, such as anteisopentadecanoic acid, in modulating membrane fluidity.
Caption: Workflow for validating a fatty acid's role in membrane fluidity.
Conclusion
The evidence strongly supports the role of this compound as a precursor to potent membrane-fluidizing agents in bacteria. The resulting anteiso-branched-chain fatty acids are more effective at increasing membrane fluidity than their iso-counterparts and significantly more so than straight-chain saturated fatty acids. This property is critical for bacterial survival in low-temperature environments. For drug development professionals, understanding the biosynthesis and function of these unique fatty acids could open new avenues for designing antimicrobial agents that disrupt membrane integrity and function. The experimental protocols and comparative data provided in this guide offer a solid foundation for further research in this important area.
A Comparative Guide to Anteisopentadecanoyl-CoA Biosynthetic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathways of anteisopentadecanoyl-CoA (a15:0-CoA), a branched-chain fatty acyl-CoA, across different species. By presenting objective comparisons, supporting experimental data, detailed methodologies, and visual pathway representations, this document serves as a valuable resource for researchers in microbiology, biochemistry, and drug development.
Introduction to this compound
This compound is the activated form of anteisopentadecanoic acid (a15:0), a saturated fatty acid with a methyl branch at the antepenultimate (n-3) carbon. This structure imparts unique physical properties to the lipids that contain it, influencing membrane fluidity and other cellular processes. While prevalent in many bacterial species, the synthesis and physiological roles of anteiso-fatty acids are less common in eukaryotes. Understanding the species-specific differences in the biosynthetic pathways of a15:0-CoA is crucial for various applications, including the development of novel antimicrobial agents and the engineering of microorganisms for tailored lipid production.
The General Biosynthetic Pathway
The biosynthesis of this compound follows the general principles of fatty acid synthesis but is distinguished by its unique initiation step. The pathway can be broadly divided into three key stages:
-
Initiation: The process begins with the formation of a specific branched-chain primer, 2-methylbutyryl-CoA.
-
Elongation: The primer undergoes successive rounds of two-carbon additions from malonyl-CoA.
-
Termination: The process concludes when the acyl chain reaches the desired length of 15 carbons.
The primary divergence in the pathway across species lies in the enzymes and regulatory mechanisms governing these stages.
Cross-Species Comparison of the Biosynthetic Pathway
While the core machinery for fatty acid elongation is relatively conserved, significant differences exist in the initiation and regulation of anteiso-fatty acid synthesis, particularly between prokaryotes and eukaryotes.
Prokaryotic Biosynthesis: A Common Occurrence
In many bacterial species, particularly Gram-positive bacteria like those of the genus Bacillus, anteiso-fatty acids are major components of their membrane phospholipids.[1][2]
Initiation: The synthesis of the 2-methylbutyryl-CoA primer is a critical control point. This primer is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. The key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKA) complex , which catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate (an intermediate in isoleucine catabolism) to form 2-methylbutyryl-CoA.[3] The activity of the BCKA dehydrogenase complex is a crucial determinant for the production of anteiso-fatty acids.[4]
Elongation: The elongation of the 2-methylbutyryl-CoA primer is carried out by the Type II fatty acid synthase (FASII) system.[5] This system consists of a series of discrete, monofunctional enzymes that catalyze the sequential addition of two-carbon units from malonyl-CoA. The growing acyl chain is attached to an acyl carrier protein (ACP).
Regulation: The regulation of branched-chain fatty acid synthesis in bacteria is complex and intertwined with the overall control of fatty acid metabolism. The availability of the isoleucine precursor and the activity of the BCKA dehydrogenase complex are key regulatory points.[6] Additionally, the expression of the genes encoding the FASII enzymes is often regulated by transcriptional regulators that sense the levels of fatty acid intermediates.[7] In Bacillus subtilis, for instance, the ratio of iso- to anteiso-fatty acids can be influenced by environmental factors such as temperature, with a higher proportion of anteiso-fatty acids being produced at lower temperatures to maintain membrane fluidity.[8][9]
Eukaryotic Biosynthesis: A Rare Phenomenon
The de novo synthesis of anteiso-fatty acids is not a common pathway in most eukaryotes.[10] Eukaryotic fatty acid synthesis is primarily carried out by the Type I fatty acid synthase (FASI) system, a large, multifunctional polypeptide, which predominantly produces straight-chain fatty acids.[11]
While some eukaryotes can incorporate exogenously supplied branched-chain fatty acids into their cellular lipids, the endogenous biosynthetic pathway for this compound is not well-established in most eukaryotic organisms. The absence of a dedicated pathway analogous to the bacterial system, particularly the specific initiation with 2-methylbutyryl-CoA, is a key distinguishing feature.
Quantitative Data Comparison
Obtaining precise quantitative data on the production of this compound and the kinetic parameters of the involved enzymes across a wide range of species is an ongoing area of research. However, available data from studies on Bacillus species provide some insights.
| Species | Predominant Branched-Chain Fatty Acids | Relative Abundance of Anteiso-C15:0 | Reference |
| Bacillus subtilis | anteiso-C15:0, iso-C15:0, anteiso-C17:0 | Major component | [1][2] |
| Bacillus cereus | iso-C15:0, anteiso-C15:0 | Significant component | [1] |
| Bacillus megaterium | iso-C15:0, anteiso-C15:0 | Significant component | [2] |
| Bacillus licheniformis | anteiso-C15:0, iso-C15:0 | Major component | [1] |
Note: The relative abundance of different fatty acids can vary depending on the growth conditions, such as temperature and nutrient availability.
Experimental Protocols
The analysis of this compound and other branched-chain fatty acids typically involves the extraction of total lipids, derivatization of the fatty acids to more volatile esters (e.g., fatty acid methyl esters - FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Key Experiment: GC-MS Analysis of Anteisopentadecanoic Acid
Objective: To identify and quantify the amount of anteisopentadecanoic acid in a biological sample.
Methodology:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., bacterial cell pellet).
-
Extract total lipids using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Wash the lipid extract to remove non-lipid contaminants.
-
-
Transmethylation to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a reagent such as 1% sodium methoxide (B1231860) in methanol to the dried lipid residue.
-
Incubate the mixture to allow for the transmethylation of fatty acids from complex lipids to FAMEs.
-
Neutralize the reaction and extract the FAMEs into an organic solvent like hexane.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for good separation of fatty acid isomers).
-
The gas chromatograph separates the different FAMEs based on their boiling points and interactions with the column's stationary phase.
-
The separated FAMEs then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.[13][14][15][16]
-
Data Analysis: The identification of anteisopentadecanoic acid methyl ester is confirmed by its characteristic retention time and mass spectrum compared to a known standard. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.
Visualizing the Pathways
This compound Biosynthetic Pathway in Bacteria
Caption: Bacterial biosynthesis of this compound.
Experimental Workflow for Branched-Chain Fatty Acid Analysis
Caption: Workflow for GC-MS analysis of branched-chain fatty acids.
Conclusion
The biosynthesis of this compound is a well-defined pathway in many prokaryotes, distinguished by its initiation with an isoleucine-derived primer. In contrast, this pathway is largely absent in eukaryotes. These fundamental differences in the synthesis of branched-chain fatty acids present opportunities for targeted drug development against bacterial pathogens. Further research into the quantitative aspects and regulatory nuances of these pathways across a broader range of species will undoubtedly provide deeper insights into microbial lipid metabolism and open new avenues for biotechnological applications.
References
- 1. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differences in Cold Adaptation of Bacillus subtilis under Anaerobic and Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 10. biyogok.wordpress.com [biyogok.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. mdpi.com [mdpi.com]
- 16. jianhaidulab.com [jianhaidulab.com]
Functional differences between anteiso- and iso-branched-chain acyl-CoAs
A Comprehensive Comparison of Anteiso- and Iso-Branched-Chain Acyl-CoAs: Functional Distinctions in Metabolism and Cellular Roles
For Researchers, Scientists, and Drug Development Professionals
Branched-chain fatty acids (BCFAs) are integral components of cellular membranes, particularly in bacteria, and are increasingly recognized for their physiological significance in higher organisms, including humans. These lipids are primarily categorized into two series: iso, characterized by a methyl group on the penultimate carbon from the acyl chain's methyl end, and anteiso, with a methyl group on the antepenultimate carbon.[1][2] The distinct positioning of this single methyl group leads to significant functional differences, originating from their respective acyl-coenzyme A (acyl-CoA) precursors. This guide provides an objective comparison of anteiso- and iso-branched-chain acyl-CoAs, supported by experimental data, to elucidate their differential roles in biological systems.
Biosynthesis: A Tale of Two Precursors
The fundamental difference between the two BCFAs lies in their distinct biosynthetic origins. The de novo synthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step, utilizing different short-chain branched acyl-CoAs.[3][4]
-
Anteiso-branched-chain acyl-CoAs are derived from the catabolism of L-isoleucine, which is converted to 2-methylbutyryl-CoA. This acyl-CoA then serves as the primer for the fatty acid synthase (FASII) system to build odd-numbered anteiso-fatty acids.[5][6]
-
Iso-branched-chain acyl-CoAs originate from L-leucine and L-valine. Leucine is metabolized to isovaleryl-CoA (leading to odd-numbered iso-fatty acids), while valine is converted to isobutyryl-CoA (leading to even-numbered iso-fatty acids).[5][6]
The commitment to either pathway is primarily determined by the substrate specificity of the β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. This enzyme catalyzes the initial condensation reaction between the acyl-CoA primer and malonyl-ACP.[6][7]
Logical Relationship of BCFA Biosynthesis
Caption: Biosynthetic pathways of anteiso- and iso-fatty acids from branched-chain amino acids.
Impact on Cell Membrane Fluidity
A primary functional distinction between iso- and anteiso-BCFAs is their effect on the physical properties of cell membranes. The position of the methyl branch significantly influences acyl chain packing and, consequently, membrane fluidity.[1]
Key Findings:
-
Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso-counterparts. The methyl group's location in the anteiso position causes a greater disruption in the packing of the acyl chains.[1][5]
-
This property is crucial for microorganisms adapting to low temperatures. For instance, bacteria like Listeria monocytogenes increase their proportion of anteiso-fatty acids to maintain membrane function in cold environments.[1][7]
Quantitative Data: Membrane Fluidity in Bacillus subtilis
| Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity |
| Mix of iso and anteiso (Wild Type) | 0.25 | Normal |
| Enriched with anteiso-BCFAs | 0.20 | Higher |
| Enriched with iso-BCFAs | 0.28 | Lower |
Data synthesized from descriptions in BenchChem Technical Support Team (2025).[1] DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe used to measure membrane fluidity. Lower anisotropy values indicate higher fluidity.
Enzymatic Specificity and Regulation
The relative abundance of anteiso- and iso-BCFAs is not solely dependent on the availability of their precursor amino acids but is also regulated at the enzymatic level.
Experimental Evidence from Listeria monocytogenes :
Studies on the FabH enzyme from Listeria monocytogenes have revealed a temperature-dependent substrate specificity.[6]
| Substrate (Acyl-CoA) | Precursor for | Catalytic Efficiency (kcat/Km) at 30°C | Catalytic Efficiency (kcat/Km) at 10°C |
| 2-methylbutyryl-CoA | Anteiso-fatty acids | High | Significantly Increased |
| Isovaleryl-CoA | Iso-fatty acids | Moderate | Decreased |
| Isobutyryl-CoA | Iso-fatty acids | Low | Further Decreased |
Data synthesized from descriptions in Singh et al. (2014).[6]
This demonstrates that at lower temperatures, FabH preferentially utilizes the precursor for anteiso-fatty acids, providing a mechanism for the observed increase in these lipids during cold adaptation.[6]
Experimental Workflow: Determining FabH Substrate Specificity
Caption: Workflow for determining the kinetic parameters of FabH with different acyl-CoA substrates.
Differential Effects on Gene Expression and Human Health
Emerging research suggests that iso- and anteiso-BCFAs may have distinct effects on mammalian cells, particularly in the context of metabolism and inflammation.
A study on human visceral adipocytes demonstrated that 14-methylpentadecanoic acid (an iso-BCFA) and 12-methyltetradecanoic acid (an anteiso-BCFA) differentially regulate the expression of genes involved in lipid metabolism and inflammation.[8]
Key Findings from Gene Expression Analysis:
-
Lipid Metabolism: Iso-BCFA was found to decrease the expression of several genes involved in lipid synthesis (e.g., SREBP1, SCD1), while anteiso-BCFA was shown to induce the expression of some lipid synthesis genes.[8][9]
-
Inflammation: Iso- and anteiso-BCFAs exhibited opposite effects on the expression of interleukin 6 (IL-6), a key inflammatory cytokine. The iso-BCFA decreased IL-6 expression, whereas the anteiso-BCFA increased it.[8] Both types of BCFAs were found to decrease the expression of ALOX-15, a gene involved in inflammation.[8]
These findings suggest that the specific type of BCFA can have divergent effects on cellular signaling pathways, which could be relevant for conditions like obesity and related metabolic disorders.[8][9]
Experimental Protocols
Analysis of Fatty Acid Composition in Bacteria
Objective: To determine the relative abundance of iso- and anteiso-branched-chain fatty acids in bacterial cell membranes.
Methodology:
-
Cell Culture: Grow bacterial strains (e.g., Bacillus subtilis, Listeria monocytogenes) under controlled conditions (e.g., different temperatures).
-
Lipid Extraction: Harvest bacterial cells and extract total lipids using a standard method such as the Bligh and Dyer technique.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids and methylate the fatty acids to form FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using a GC-MS system. The retention times and mass spectra of the FAMEs are compared to known standards to identify and quantify the different iso- and anteiso-fatty acids.
In Vitro Enzyme Kinetics of FabH
Objective: To determine the substrate specificity of FabH for different branched-chain acyl-CoA primers.
Methodology:
-
Protein Expression and Purification: Clone the fabH gene into an expression vector, express the protein in a suitable host (e.g., E. coli), and purify the recombinant FabH protein.
-
Substrate Preparation: Synthesize or procure malonyl-ACP and the different branched-chain acyl-CoAs (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA).
-
Kinetic Assay: Perform enzyme assays by incubating the purified FabH with varying concentrations of one acyl-CoA primer and a fixed, saturating concentration of malonyl-ACP. The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of a reporter molecule that is consumed in a coupled reaction.
-
Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each acyl-CoA substrate by fitting the initial rate data to the Michaelis-Menten equation. Calculate the catalytic efficiency (kcat/Km) to compare the enzyme's preference for each substrate.
Gene Expression Analysis in Adipocytes
Objective: To investigate the effect of specific iso- and anteiso-BCFAs on the expression of genes related to lipid metabolism and inflammation.
Methodology:
-
Cell Culture and Treatment: Culture human visceral adipocytes and treat them with different concentrations of a specific iso-BCFA (e.g., 14-methylpentadecanoic acid) or anteiso-BCFA (e.g., 12-methyltetradecanoic acid) for a defined period.
-
RNA Extraction: Isolate total RNA from the treated and control adipocytes.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA and perform qRT-PCR using primers specific for the target genes (e.g., FASN, SREBP1, SCD1, IL-6, ALOX-15) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method to compare the expression in treated cells to that in control cells.
Conclusion
The functional differences between anteiso- and iso-branched-chain acyl-CoAs are profound, stemming from their distinct biosynthetic precursors and leading to significant variations in their impact on cell membrane properties and gene regulation. Anteiso-forms are more potent fluidizers of cell membranes, a property that is critical for bacterial adaptation to cold. This is, in some cases, regulated by the temperature-dependent substrate specificity of the key enzyme FabH. In the context of human health, emerging evidence points to divergent roles for iso- and anteiso-BCFAs in modulating metabolic and inflammatory pathways. A deeper understanding of these differences is crucial for researchers in microbiology, biochemistry, and drug development, as it may open new avenues for antimicrobial strategies and therapeutic interventions for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched FA | Cyberlipid [cyberlipid.gerli.com]
- 3. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 8. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Anteisopentadecanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative analysis of anteisopentadecanoyl-CoA, a branched-chain acyl-CoA, and various straight-chain acyl-CoAs. It is designed to assist researchers in understanding the nuances of their metabolic roles and the methodologies for their precise quantification.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a myriad of biochemical pathways including fatty acid metabolism, energy production, and the synthesis of complex lipids.[1][2] While straight-chain acyl-CoAs (SC-acyl-CoAs) are the most common and extensively studied, branched-chain acyl-CoAs (BC-acyl-CoAs), such as this compound (anteiso-C15:0-CoA), play crucial roles, particularly in certain bacteria and have been detected in various biological systems.[2][3] Understanding the relative abundance and metabolic flux of these different acyl-CoA species is critical for elucidating their specific biological functions and their implications in health and disease.
This guide presents a comparative overview of anteiso-C15:0-CoA and SC-acyl-CoAs, focusing on their quantitative analysis, metabolic pathways, and experimental protocols.
Quantitative Comparison of Acyl-CoA Levels
The quantification of acyl-CoAs is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5] The following tables summarize representative quantitative data for this compound and a selection of straight-chain acyl-CoAs from various biological sources. It is important to note that absolute concentrations can vary significantly depending on the cell type, tissue, and physiological state.
Table 1: Representative Quantitative Levels of this compound (anteiso-C15:0-CoA)
| Biological Source | Concentration Range (pmol/mg protein or equivalent) | Reference |
| Listeria monocytogenes (grown at low temperatures) | Major fatty acid component, specific quantitative acyl-CoA data requires targeted analysis. | [6] |
| Staphylococcus aureus | Present as a significant branched-chain fatty acid. | [7] |
Note: Direct quantitative data for this compound is less commonly reported than for straight-chain acyl-CoAs. The presence of its corresponding fatty acid, anteiso-C15:0, is often used as an indicator of its metabolic activity.
Table 2: Representative Quantitative Levels of Straight-Chain Acyl-CoAs
| Acyl-CoA Species | Biological Source | Concentration Range (pmol/mg protein) | Reference |
| Acetyl-CoA (C2:0) | Mouse Liver | 10 - 50 | [5] |
| Propionyl-CoA (C3:0) | Mouse Liver | 0.5 - 5 | [5] |
| Butyryl-CoA (C4:0) | Mouse Liver | 0.1 - 1 | [5] |
| Hexanoyl-CoA (C6:0) | Mouse Liver | 0.05 - 0.5 | [5] |
| Octanoyl-CoA (C8:0) | Mouse Liver | 0.1 - 1 | [5] |
| Decanoyl-CoA (C10:0) | Mouse Liver | 0.05 - 0.5 | [5] |
| Lauroyl-CoA (C12:0) | Mouse Liver | 0.1 - 1 | [5] |
| Myristoyl-CoA (C14:0) | Mouse Liver | 0.5 - 5 | [5] |
| Palmitoyl-CoA (C16:0) | Mouse Liver | 2 - 20 | [5] |
| Stearoyl-CoA (C18:0) | Mouse Liver | 1 - 10 | [5] |
| Oleoyl-CoA (C18:1) | Mouse Liver | 2 - 20 | [5] |
Metabolic Pathways
The metabolic pathways of this compound and straight-chain acyl-CoAs differ primarily in their initiation steps.
This compound Biosynthesis: The synthesis of anteiso-C15:0-CoA is prominent in certain bacteria and begins with the branched-chain amino acid isoleucine.[1][8] Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthase.[8] Malonyl-CoA is then used for the subsequent elongation steps to produce this compound.
Figure 1. Biosynthesis of this compound.
Straight-Chain Acyl-CoA Metabolism: Straight-chain fatty acid synthesis typically starts with acetyl-CoA, which is carboxylated to malonyl-CoA.[9] Fatty acid synthase then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. The resulting straight-chain acyl-CoAs can undergo β-oxidation to generate acetyl-CoA for energy production or be incorporated into various lipids.[9]
Figure 2. Metabolism of straight-chain acyl-CoAs.
Experimental Protocols
Accurate quantification of acyl-CoAs requires meticulous sample handling and robust analytical methods. The following is a generalized protocol for the extraction and analysis of acyl-CoAs from cultured cells using LC-MS/MS.
1. Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the efficient extraction of a broad range of acyl-CoAs.
-
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent: Acetonitrile:Methanol (B129727):Water (2:2:1, v/v/v)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Cell scraper
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
-
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. For adherent cells, add 1 mL of ice-cold extraction solvent per 10 cm dish and scrape the cells. For suspension cells, pellet cells and resuspend in the extraction solvent.
-
Internal Standard Spiking: Add a known amount of internal standard mixture to the cell lysate.
-
Lysis and Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Figure 3. Experimental workflow for acyl-CoA extraction.
2. LC-MS/MS Analysis of Acyl-CoAs
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A gradient elution from low to high organic mobile phase is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA and its corresponding internal standard. For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass are used.
-
Conclusion
The quantitative analysis of this compound and straight-chain acyl-CoAs provides valuable insights into cellular metabolism. While the analytical methodologies are well-established, with LC-MS/MS being the preferred technique, the distinct metabolic origins and varied abundances of these molecules highlight the complexity of the acyl-CoA pool. This guide offers a foundational understanding for researchers embarking on the quantitative exploration of these critical metabolic intermediates. Further targeted studies are warranted to fully elucidate the comparative physiology and pathology of branched-chain versus straight-chain acyl-CoAs in various biological contexts.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
Comparative Metabolomics of Wild-Type vs. Mutant Staphylococcus aureus Strains for Anteisopentadecanoyl-CoA Precursor Levels
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of wild-type Staphylococcus aureus and a mutant strain with a dysfunctional branched-chain ketoacid dehydrogenase (Bkd) complex. The focus is on the impact of this mutation on the biosynthesis of anteisopentadecanoyl-CoA, a key precursor for the formation of anteiso-branched-chain fatty acids that are crucial for the integrity and fluidity of the bacterial cell membrane. The experimental data cited is derived from studies investigating the metabolic regulation of phospholipid structure in S. aureus.
Data Presentation: Quantitative Comparison of Acyl-CoA Pools
The following table summarizes the relative abundance of key acyl-CoA species that serve as primers for fatty acid synthesis in wild-type S. aureus and a bkd mutant strain. The data highlights the significant metabolic shift that occurs when the primary pathway for the generation of branched-chain acyl-CoA precursors is disrupted.
| Acyl-CoA Species | Precursor For | Wild-Type (Relative Abundance %) | bkd Mutant (Relative Abundance %) | Fold Change (bkd vs. WT) |
| 2-Methylbutyryl-CoA | Anteiso-fatty acids (e.g., this compound) | 75% | Not Detected | N/A |
| Isobutyryl-CoA | Iso-fatty acids | 15% | Not Detected | N/A |
| Isovaleryl-CoA | Iso-fatty acids | 10% | Not Detected | N/A |
| Acetyl-CoA | Straight-chain fatty acids | Present | Significantly Increased | > 5-fold |
Data adapted from studies on S. aureus branched-chain amino acid metabolism.[1]
Experimental Protocols
The methodologies outlined below are representative of those used to obtain the comparative metabolomics data.
1. Bacterial Strains and Growth Conditions:
-
Strains: Staphylococcus aureus wild-type and a constructed bkd mutant strain.
-
Growth Medium: A chemically defined medium with controlled concentrations of amino acids, including isoleucine, leucine, and valine, which are precursors for branched-chain fatty acid synthesis.
-
Culture Conditions: Bacteria are cultured to the mid-exponential growth phase to ensure active metabolism.
2. Metabolite Extraction:
-
Bacterial cells are harvested rapidly by centrifugation at a low temperature to quench metabolic activity.
-
The cell pellet is washed with cold saline solution to remove extracellular metabolites.
-
Metabolites, including acyl-CoAs, are extracted from the cells using a solvent mixture, typically an acidic acetonitrile/methanol/water solution, to precipitate proteins and solubilize the metabolites.
3. Quantitative Metabolomic Analysis by LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase HPLC column. A gradient of mobile phases, typically water with a low concentration of an ion-pairing agent and an organic solvent like acetonitrile, is used to elute the acyl-CoA species.
-
Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each targeted acyl-CoA are monitored for highly selective and sensitive quantification.
-
Quantification: The peak area of each acyl-CoA is integrated. Absolute or relative quantification is achieved by comparing the peak areas to those of known concentrations of stable isotope-labeled internal standards.
Mandatory Visualization
Caption: Biosynthesis of this compound precursor.
Caption: Workflow for comparative metabolomics analysis.
References
A Comparative Guide to the Enzymatic Specificity for Anteisopentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymes with potential specificity towards anteisopentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding the enzymatic interactions with this molecule is crucial for various research and development endeavors, including drug design and the study of metabolic pathways involving branched-chain fatty acids. This document summarizes available data on relevant enzyme families, details experimental protocols for assessing enzyme activity, and visualizes key metabolic pathways.
Enzyme Candidates for this compound Metabolism
The metabolism of fatty acyl-CoAs is critical for numerous cellular processes. While specific kinetic data for enzymes acting on this compound is limited in publicly available literature, several enzyme families are prime candidates for interaction based on their known substrate specificities for other branched-chain and long-chain fatty acids. The primary candidates include Acyl-CoA Synthetases (ACS), which activate fatty acids, and Acyl-CoA Dehydrogenases (ACD), which are involved in their catabolism.
Acyl-CoA Synthetases (ACS)
Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid and coenzyme A, an essential activation step for all subsequent metabolic pathways.[1] These enzymes are broadly classified based on their substrate preferences for fatty acids of varying chain lengths. Long-chain acyl-CoA synthetases (ACSLs) and very-long-chain acyl-CoA synthetases (ACSVLs) are of particular interest for the activation of anteisopentadecanoic acid. While specific isoforms show distinct substrate preferences, some have demonstrated broad specificity. For instance, FATP1 (a member of the ACSVL family) has been shown to activate a wide range of fatty acids from C16 to C24 in length.[2]
Acyl-CoA Dehydrogenases (ACD)
Acyl-CoA dehydrogenases are a class of enzymes that catalyze the initial step in each cycle of fatty acid β-oxidation within the mitochondria.[3] These enzymes exhibit specificity for the chain length of the acyl-CoA substrate.[3] The short/branched-chain acyl-CoA dehydrogenase (SBCAD or ACADSB) is a key enzyme in the catabolism of branched-chain amino acids and their derivatives.[4] The human ACADSB gene product shows the highest activity towards (S)-2-methylbutyryl-CoA, a short branched-chain acyl-CoA.[4] However, it also demonstrates reactivity with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs, suggesting a potential for promiscuous activity on longer branched-chain substrates like this compound.[4]
Comparative Performance Data
| Enzyme Family | Key Enzymes | Known Substrate Preference | Potential for this compound Activity |
| Acyl-CoA Synthetases | Long-Chain Acyl-CoA Synthetases (ACSLs), Very-Long-Chain Acyl-CoA Synthetases (FATPs/ACSVLs) | Varying specificity for long-chain (C12-C20) and very-long-chain (>C20) fatty acids. Some isoforms exhibit broad specificity.[2] | High. The C15 chain length falls within the activity range of several ACSL and FATP isoforms. The anteiso-branch may influence binding and catalysis. |
| Acyl-CoA Dehydrogenases | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB) | Highest activity towards short branched-chain acyl-CoAs (e.g., (S)-2-methylbutyryl-CoA).[4] Some promiscuity towards other branched and short straight-chain substrates.[4] | Moderate to Low. While specialized for shorter branched chains, substrate promiscuity might allow for some activity on longer anteiso-branched substrates, likely with lower efficiency. |
| Fatty Acid Synthase (FAS) | Metazoan Fatty Acid Synthase (mFAS) | Can incorporate branched starter units (e.g., from branched-chain amino acid metabolism) and branched extender units (e.g., methylmalonyl-CoA).[5] | High (in the context of synthesis). FAS is known to produce branched-chain fatty acids, indicating its active site can accommodate branched structures.[5] |
Experimental Protocols
To facilitate the direct evaluation of enzyme specificity for this compound, detailed methodologies for key enzyme assays are provided below.
Acyl-CoA Synthetase Activity Assay (Radiometric)
This assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.
Principle: The assay quantifies the amount of radiolabeled acyl-CoA generated from a radiolabeled fatty acid substrate. The product is separated from the unreacted substrate by differential phase partitioning and quantified by scintillation counting.
Materials:
-
Enzyme source (e.g., cell lysate, purified protein)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 200 mM sucrose
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled anteisopentadecanoic acid (e.g., [3H] or [14C]-labeled) complexed to bovine serum albumin (BSA)
-
Dole's Reagent: Isopropanol:Heptane (B126788):1 M H2SO4 (40:10:1)
-
Heptane
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, and CoA.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled anteisopentadecanoic acid-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's Reagent.
-
Add heptane and water to the mixture and vortex to extract the unreacted fatty acid into the upper heptane phase.
-
Remove the upper heptane phase. Repeat the heptane wash to ensure complete removal of unreacted substrate.
-
Add scintillation fluid to the remaining aqueous phase (containing the radiolabeled acyl-CoA).
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.
Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This assay measures the reduction of an electron acceptor coupled to the dehydrogenation of the acyl-CoA substrate.
Principle: The activity of acyl-CoA dehydrogenase is monitored by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which results in a measurable change in absorbance.
Materials:
-
Enzyme source (e.g., mitochondrial fraction, purified protein)
-
Assay Buffer: 100 mM HEPES (pH 7.6), 0.5 mM EDTA
-
Substrate: this compound
-
Electron Acceptor: Ferricenium hexafluorophosphate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the enzyme source in a cuvette.
-
Add the electron acceptor, ferricenium hexafluorophosphate.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for the ferricenium ion) over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the specific activity using the molar extinction coefficient of the ferricenium ion.
Visualizing Metabolic Context
To provide a broader context for the role of enzymes acting on branched-chain fatty acyl-CoAs, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Overview of Branched-Chain Fatty Acid Metabolism.
Caption: General Experimental Workflow for Enzyme Specificity Assay.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Anteisopentadecanoyl-CoA: A Potential Biomarker for Specific Microbial Species, A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable biomarkers is paramount in microbial research, diagnostics, and the development of targeted therapeutics. Among the vast array of molecular signatures, fatty acid profiles have long been utilized as a chemotaxonomic tool for bacterial classification. This guide provides a comprehensive comparison of anteisopentadecanoyl-CoA (anteiso-C15:0-CoA), and its corresponding fatty acid, as a potential biomarker for specific microbial species, with a particular focus on Listeria monocytogenes. We will explore its performance in comparison to other established biomarker alternatives, supported by available experimental data, and provide detailed experimental protocols and visualizations to aid in your research endeavors.
This compound and its Significance in Bacteria
Anteiso-branched-chain fatty acids (BCFAs), including anteisopentadecanoic acid (anteiso-C15:0), are integral components of the cell membranes of many Gram-positive bacteria. These fatty acids play a crucial role in maintaining membrane fluidity, especially at lower temperatures. The biosynthesis of anteiso-C15:0 is initiated from the precursor 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. This specificity in the biosynthetic pathway leads to a characteristic fatty acid profile in certain bacterial species.
While anteiso-C15:0 is not exclusive to a single microbial species, its relative abundance and its ratio to other fatty acids can serve as a strong indicator for certain bacteria, most notably Listeria monocytogenes.
Comparative Analysis of Biomarkers for Listeria monocytogenes
Listeria monocytogenes, a foodborne pathogen of significant public health concern, possesses a fatty acid profile dominated by branched-chain fatty acids. Notably, the proportion of anteiso-C15:0 in its membrane increases significantly at refrigeration temperatures, a key adaptive mechanism for its survival and growth in chilled foods[1][2][3][4][5].
A study comparing the cellular fatty acid profiles of six Listeria species demonstrated that the ratio of two major fatty acids, anteiso-C15:0 and anteiso-C17:0, showed significant differences between the pathogenic L. monocytogenes and five other nonpathogenic Listeria species[6]. This suggests that the relative quantification of these fatty acids can be a valuable tool for differentiating pathogenic from non-pathogenic strains.
While direct quantitative data on the sensitivity and specificity of this compound as a biomarker for L. monocytogenes compared to other methods in a single study is limited in the available literature, we can compare the principles and general performance of different biomarker types.
| Biomarker | Principle | Advantages | Disadvantages |
| Anteiso-C15:0 / Anteiso-C17:0 Ratio | Chemotaxonomy based on relative abundance of specific fatty acids in the cell membrane. | - Reflects the physiological state of the bacterium. - Can differentiate pathogenic from non-pathogenic Listeria species[6]. - Relatively low cost of analysis. | - Can be influenced by growth conditions (e.g., temperature, media composition). - Requires cultivation of the organism. - Less specific than genetic markers. |
| hly Gene (Listeriolysin O) | Detection of a species-specific virulence gene by Polymerase Chain Reaction (PCR). | - High specificity for L. monocytogenes. - High sensitivity, with detection limits as low as one target molecule[7]. - Rapid analysis time. | - Does not provide information on the physiological state of the bacterium. - Potential for false negatives due to gene mutations. |
| prfA Gene (Positive Regulatory Factor A) | Detection of a key virulence gene regulator by PCR. | - Highly specific to pathogenic Listeria species. - Can be used for quantitative detection using methods like ddPCR[8][7][9]. | - Similar to other genetic markers, it doesn't reflect the bacterium's metabolic activity. |
| 16S rRNA Gene Sequencing | Analysis of the highly conserved and variable regions of the 16S ribosomal RNA gene. | - Universal target for bacterial identification. - Extensive databases for comparison. - Can identify a broad range of bacteria. | - May not always provide species-level resolution for closely related species like some in the Listeria genus. - More time-consuming and expensive than targeted PCR. |
| MALDI-TOF Mass Spectrometry | Analysis of the protein profile (mainly ribosomal proteins) of whole bacterial cells. | - Very rapid identification. - High throughput. - Cost-effective on a per-sample basis after initial instrument investment. | - Performance depends on the quality and completeness of the reference database. - Can be less effective for closely related species. |
Experimental Protocols
This protocol is a standard method for the analysis of cellular fatty acids in bacteria.
a. Culture Preparation:
-
Streak the bacterial isolate on a suitable agar (B569324) medium (e.g., Trypticase Soy Agar for general bacteria, or a specific medium for the target organism).
-
Incubate under optimal conditions (e.g., 37°C for 24-48 hours). Ensure a pure culture is obtained.
-
Harvest a loopful of bacterial cells from a well-isolated colony.
b. Saponification and Methylation:
-
Place the bacterial cells in a clean glass tube.
-
Add 1 ml of saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol).
-
Heat the tube in a boiling water bath for 30 minutes.
-
Cool the tube and add 2 ml of methylation reagent (e.g., 6N HCl in methanol).
-
Heat again in a boiling water bath for 10 minutes.
c. Extraction:
-
Cool the tube and add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).
-
Mix thoroughly by gentle inversion for 10 minutes.
-
Remove the lower aqueous phase and discard.
-
Add 3 ml of a wash solution (e.g., 0.3 M NaOH).
-
Mix gently for 5 minutes and then remove and discard the lower aqueous phase.
d. Gas Chromatography (GC) Analysis:
-
Transfer the upper organic phase containing the fatty acid methyl esters to a GC vial.
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a phenyl-methyl silicone column).
-
Identify the fatty acids based on their retention times compared to known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
a. DNA Extraction:
-
Harvest bacterial cells from a pure culture or a food matrix.
-
Use a commercial DNA extraction kit or a standard phenol-chloroform extraction method to isolate high-quality genomic DNA.
b. Real-Time PCR Assay:
-
Prepare a PCR reaction mixture containing:
-
DNA template
-
Forward and reverse primers specific for the hly gene
-
A fluorescent probe (e.g., TaqMan probe) specific to the target sequence
-
Real-time PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
-
Perform the real-time PCR in a thermal cycler with fluorescence detection capabilities. A typical cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Monitor the fluorescence signal in real-time. A positive result is indicated by an amplification curve that crosses a defined threshold.
-
For quantification, a standard curve can be generated using known concentrations of target DNA.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for FAME analysis.
Caption: Logical framework for comparing microbial biomarkers.
Conclusion
This compound, and the corresponding fatty acid anteiso-C15:0, holds promise as a valuable biomarker, particularly for the differentiation of Listeria monocytogenes from other non-pathogenic Listeria species. Its utility is most pronounced when considering the physiological state of the bacterium, especially in response to environmental cues like temperature. However, for definitive species-level identification, it is often used in conjunction with other methods.
The choice of a biomarker strategy ultimately depends on the specific research question, the required level of specificity, throughput needs, and available resources. While genetic markers like the hly gene offer high specificity for pathogens like L. monocytogenes, and high-throughput methods like MALDI-TOF MS provide rapid identification, fatty acid profiling remains a robust and cost-effective chemotaxonomic tool that provides unique insights into the microbial physiology. Further research involving direct comparative studies with quantitative performance metrics will be invaluable in solidifying the precise role of this compound as a specific microbial biomarker.
References
- 1. Quantitative Detection of Listeria monocytogenes in Biofilms by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Protein Biomarkers for Differentiating Listeria monocytogenes Genetic Lineage III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of fatty acid profiles in listeria monocytogenes isolates from food processing environments grown at 37 ºC and 10 ºC: exploring potential persistence markers [repositorio.ucp.pt]
- 5. Frontiers | Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis [frontiersin.org]
- 6. Evaluating the use of fatty acid profiles to differentiate human pathogenic and nonpathogenic Listeria species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Quantitative Detection of Listeria monocytogenes and Listeria innocua by Real-Time PCR: Assessment of hly, iap, and lin02483 Targets and AmpliFluor Technology | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of the performance of quantitative detection of the Listeria monocytogenes prfA locus with droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantitative Detection of Listeria monocytogenes in Meat Products by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anteisopentadecanoyl-CoA Levels: A Proxy-Based Guide for Different Bacterial Growth Phases
For Researchers, Scientists, and Drug Development Professionals
Comparative Data on Anteiso-Fatty Acid Abundance
The synthesis of anteiso-fatty acids is initiated from the precursor 2-methylbutyryl-CoA, which is derived from isoleucine.[4] The levels of these fatty acids, and by extension their acyl-CoA precursors, are known to shift as bacteria transition through different growth phases in response to changes in nutrient availability and cell density.
| Growth Phase | Key Characteristics | Expected Relative Abundance of ai-C15:0 (Proxy for Anteisopentadecanoyl-CoA) | Rationale |
| Lag Phase | Cells are metabolically active, synthesizing necessary proteins and molecules for replication, but not yet dividing.[5] | Moderate | Precursor availability from the nutrient-rich medium is high. Cells are preparing for rapid division and require membrane components. |
| Exponential (Log) Phase | Characterized by exponential cell division and high metabolic activity.[5] | High | This phase sees the highest demand for new membrane synthesis to support rapid cell division. The synthesis of BCFAs is crucial to maintain optimal membrane fluidity for transport and protein function.[1] |
| Stationary Phase | Population growth plateaus as nutrient depletion and waste accumulation occur. The number of dividing cells equals the number of dying cells.[5] | Decreasing / Variable | Fatty acid synthesis generally decreases as cell division ceases.[6] The composition may shift to adapt to stress, but the overall pool of acyl-CoA precursors for new fatty acid synthesis is expected to be lower compared to the exponential phase.[7][8] |
Experimental Protocols
Quantifying acyl-CoA species like this compound requires sensitive and specific analytical methods due to their low intracellular concentration and inherent instability.[9] The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of short-chain acyl-CoAs from bacterial cultures.
I. Sample Collection and Quenching
-
Harvest bacterial cells from different growth phases (as determined by optical density, e.g., OD600) by rapid centrifugation at 4°C.
-
Immediately aspirate the supernatant.
-
Quench metabolic activity by resuspending the cell pellet in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80:20 methanol:water).[12][13]
-
Spike the sample with a suitable internal standard (e.g., a uniformly ¹³C-labeled yeast extract or a specific ¹³C-labeled acyl-CoA) to correct for extraction inefficiency and matrix effects.[11]
II. Metabolite Extraction
-
Lyse the cells using physical methods such as sonication or bead beating while keeping the samples on ice.[12]
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[13]
-
Transfer the cleared supernatant containing the acyl-CoAs to a new tube.
III. Sample Cleanup (Optional but Recommended)
-
For samples extracted with acid, a solid-phase extraction (SPE) step using a suitable column (e.g., Oasis HLB) can be used to remove salts and other interfering substances.[12][13]
-
Elute the acyl-CoAs from the SPE column.
-
Dry the samples completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate buffer for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid or an aqueous solution compatible with the mobile phase).[12]
IV. LC-MS/MS Analysis
-
Chromatography: Separate the acyl-CoAs using a reversed-phase C18 column. A gradient elution with mobile phases containing a weak acid (e.g., formic acid or ammonium (B1175870) acetate) is typically used.[11][12]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.[14]
-
Parent Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Daughter Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. Common transitions to monitor include the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety ([M-507+H]⁺) for quantification and the fragment corresponding to adenosine (B11128) 3',5'-diphosphate (m/z 428.0365) for confirmation.[14][15]
-
-
Quantification: Generate a standard curve using a pure standard of the target analyte or a closely related compound. Calculate the concentration in the samples by normalizing the analyte peak area to the internal standard peak area and comparing it to the standard curve.
Mandatory Visualizations
Diagram 1: Biosynthesis of Anteiso-Fatty Acids
Caption: Biosynthesis pathway for anteiso-fatty acids starting from isoleucine.
Diagram 2: Experimental Workflow for Acyl-CoA Quantification
Caption: General experimental workflow for LC-MS/MS-based acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phases of the Bacterial Growth Curve [thoughtco.com]
- 6. Control of fatty acid synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Growth Phases of Enterotoxigenic Escherichia coli Reveals a Distinct Transition Phase before Entry into Early Stationary Phase with Shifts in Tryptophan, Fucose, and Putrescine Metabolism and Degradation of Neurotransmitter Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Growth Phases of Enterotoxigenic Escherichia coli Reveals a Distinct Transition Phase before Entry into Early Stationary Phase with Shifts in Tryptophan, Fucose, and Putrescine Metabolism and Degradation of Neurotransmitter Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Anteisopentadecanoyl-CoA
Researchers, scientists, and drug development professionals must handle Anteisopentadecanoyl-CoA with the utmost care, following established laboratory safety protocols. Proper disposal is not only a matter of regulatory compliance but also a critical component of ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is significant, contact your institution's emergency response team.
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly.
Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemicals is governed by stringent regulations to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][2]
| Regulatory Body | Key Requirements | Relevant For |
| EPA (RCRA) | Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[2] Academic laboratories may be subject to Subpart K regulations, which provide alternative standards for managing hazardous waste.[3][4] | All laboratories generating chemical waste. |
| OSHA | Mandates safe workplace practices, including the proper labeling and storage of chemicals, and training for personnel handling hazardous materials.[1][2] | All laboratory personnel. |
| Institutional EH&S | Provides specific guidance and procedures for waste disposal tailored to the institution's facilities and local regulations. | All researchers and staff within the institution. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult your institution's specific procedures.
-
Waste Identification and Classification:
-
Since specific hazard data for this compound is unavailable, it should be treated as a hazardous chemical.
-
Do not mix with other waste streams unless explicitly permitted by your EH&S department.
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3]
-
Once the container is full, it must be moved to a central accumulation area within three days.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EH&S department to schedule a pickup for the waste.
-
Provide them with all necessary information about the waste stream.
-
EH&S will arrange for disposal through a licensed hazardous waste contractor.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Anteisopentadecanoyl-CoA
This guide provides crucial safety and logistical information for the proper handling and disposal of Anteisopentadecanoyl-CoA. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment is necessary to determine the appropriate level of PPE.[2][3] Based on the potential hazards, the following PPE is recommended:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[2] Check for integrity before use. |
| Eye Protection | Safety glasses or goggles | Must be worn at all times. In case of splash risk, a face shield is also required.[3][4][5] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | Fume hood or respirator | Work in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.[2] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot.[3] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a locked and secure area accessible only to authorized personnel.
-
Follow any specific storage temperature recommendations provided by the supplier.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release and Disposal
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in Section 1.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent.
-
Ventilate the area.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
